Product packaging for RTI-118(Cat. No.:)

RTI-118

Cat. No.: B1680155
M. Wt: 448.6 g/mol
InChI Key: JJDDRYMIPIEXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RTI-118 is an antagonist of the neuropeptide S receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32N4O3 B1680155 RTI-118

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-1,1-diphenyl-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c31-24(27-14-17-28-15-8-3-9-16-28)29-18-19-30-23(20-29)26(33-25(30)32,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,23H,3,8-9,14-20H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDRYMIPIEXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)N2CCN3C(C2)C(OC3=O)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of RTI-177

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological profile of RTI-177, a potent and selective dopamine reuptake inhibitor (DRI). The information presented herein is intended for a technical audience and consolidates data from key scientific literature to facilitate further research and development.

Introduction

RTI-177, with the chemical name 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane, is a synthetic phenyltropane derivative that has demonstrated high affinity and selectivity for the dopamine transporter (DAT).[1] As a dopamine reuptake inhibitor, RTI-177 blocks the reabsorption of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels and enhanced dopaminergic neurotransmission.[2][3] This mechanism of action has positioned RTI-177 and related compounds as potential candidates for the treatment of various neurological and psychiatric disorders, including cocaine addiction.[1] This document details the synthetic route to RTI-177, its key chemical and pharmacological properties, and the general signaling pathway it modulates.

Chemical and Pharmacological Properties

RTI-177 is a synthetic stimulant drug belonging to the phenyltropane family.[1] It is structurally related to other well-characterized dopamine transporter inhibitors such as RTI-336, from which it differs only by the absence of a methyl group on the phenylisoxazole ring.[1]

Physicochemical Properties
PropertyValueReference
IUPAC Name (1R,2S,3S,5S)-3-(4-chlorophenyl)-2-(3-phenyl-1,2-oxazol-5-yl)-8-methyl-8-azabicyclo[3.2.1]octane
Molecular Formula C23H23ClN2O[1]
Molecular Weight 378.9 g/mol
Appearance Likely a solid, specific details not widely published
Solubility Soluble in organic solvents, hydrochloride salt is soluble in water[4]
Pharmacological Data: Monoamine Transporter Binding Affinities

The primary pharmacological action of RTI-177 is the inhibition of the dopamine transporter. Its affinity for DAT, as well as for the serotonin transporter (SERT) and norepinephrine transporter (NET), has been characterized in radioligand binding assays.

CompoundDAT IC50 (nM)NET Ki (nM)SERT Ki (nM)DAT Selectivity (vs. NET)DAT Selectivity (vs. SERT)Reference
RTI-177 1.3512.22457~394-fold~1890-fold[4]
Cocaine ~100-500~200-700~300-800~0.2-1-fold~0.1-0.6-fold[5]

Note: IC50 and Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.

Synthesis of RTI-177

The synthesis of RTI-177 and related 3β-phenyl-2β-isoxazolyl-tropanes generally starts from (-)-cocaine or its derivatives, proceeding through key intermediates such as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester (RTI-31).[6] A general synthetic scheme is outlined below, based on procedures reported for analogous compounds.[7]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Formation of the 3β-Aryl Tropane Core cluster_1 Step 2: Conversion to the Aldehyde cluster_2 Step 3: Isoxazole Ring Formation Anhydroecgonine_methyl_ester Anhydroecgonine methyl ester RTI_31 3β-(4-chlorophenyl)tropane- 2β-carboxylic acid methyl ester (RTI-31) Anhydroecgonine_methyl_ester->RTI_31 Grignard Addition Grignard_reagent 4-chlorophenyl magnesium bromide Grignard_reagent->RTI_31 Alcohol 3β-(4-chlorophenyl)-2β- hydroxymethyltropane RTI_31->Alcohol Reduction LAH LiAlH4 LAH->Alcohol Aldehyde 3β-(4-chlorophenyl)-2β- formyltropane Alcohol->Aldehyde Oxidation Swern_Oxidation Swern Oxidation Swern_Oxidation->Aldehyde RTI_177 RTI-177 3β-(4-chlorophenyl)-2β- (3-phenylisoxazol-5-yl)tropane Aldehyde->RTI_177 Cycloaddition Benzaldehyde_oxime Benzaldehyde oxime Benzaldehyde_oxime->RTI_177 nBuLi n-Butyllithium nBuLi->Benzaldehyde_oxime Deprotonation

Caption: General synthetic workflow for RTI-177.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the synthesis of 3β-aryl-2β-isoxazolyl-tropanes, adapted from the literature. Specific reaction conditions for RTI-177 may require optimization.

Step 1: Synthesis of 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester (RTI-31)

  • To a solution of anhydroecgonine methyl ester in anhydrous diethyl ether at -45°C, a solution of 4-chlorophenylmagnesium bromide in diethyl ether is added dropwise under an inert atmosphere.

  • The reaction mixture is stirred at this temperature for a specified period and then quenched by the addition of trifluoroacetic acid.

  • The product is extracted, purified by column chromatography to yield 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester.

Step 2: Synthesis of 3β-(4-chlorophenyl)-2β-formyltropane

  • The methyl ester from the previous step is reduced to the corresponding alcohol, 3β-(4-chlorophenyl)-2β-hydroxymethyltropane, using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

  • The resulting alcohol is then oxidized to the aldehyde, 3β-(4-chlorophenyl)-2β-formyltropane, using a mild oxidizing agent, for example, under Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). This aldehyde is often unstable and used immediately in the next step.

Step 3: Synthesis of 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane (RTI-177)

  • A solution of benzaldehyde oxime in anhydrous THF is treated with n-butyllithium at low temperature to form the dilithio salt.

  • The freshly prepared aldehyde from Step 2 is then added to this solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is then quenched and subjected to acidic workup (e.g., with hydrochloric acid) to facilitate the cyclization and formation of the isoxazole ring.

  • The final product, RTI-177, is purified by column chromatography.

Mechanism of Action and Signaling Pathway

As a dopamine reuptake inhibitor, RTI-177's primary mechanism of action is the blockade of the dopamine transporter (DAT).[3] This transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal.[2] By inhibiting DAT, RTI-177 increases the concentration and residence time of dopamine in the synapse, leading to enhanced stimulation of postsynaptic dopamine receptors.[2]

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[][9]

  • D1-like receptors are typically coupled to Gαs/olf proteins, and their activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).[9]

  • D2-like receptors are generally coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[9] They can also modulate other signaling pathways, including those involving β-arrestin and Akt/GSK3.[]

The overall effect of RTI-177 is therefore an amplification of these downstream signaling cascades in dopaminergic pathways.

Dopamine Transporter Inhibition Signaling Pathway

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->Synaptic_cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine_vesicle Dopamine Dopamine D1_receptor D1 Receptor (Gαs) Dopamine->D1_receptor D2_receptor D2 Receptor (Gαi) Dopamine->D2_receptor RTI_177 RTI-177 RTI_177->DAT Inhibits AC_stim Adenylyl Cyclase (+) D1_receptor->AC_stim Activates AC_inhib Adenylyl Cyclase (-) D2_receptor->AC_inhib Inhibits cAMP_PKA ↑ cAMP → PKA AC_stim->cAMP_PKA Signaling_inhib Inhibitory Signaling Cascade AC_inhib->Signaling_inhib Signaling_stim Excitatory Signaling Cascade cAMP_PKA->Signaling_stim

Caption: Signaling pathway of dopamine transporter inhibition by RTI-177.

Conclusion

RTI-177 is a potent and selective dopamine reuptake inhibitor with a well-defined mechanism of action. The synthetic pathways to this and related phenyltropane analogs are established, providing a foundation for the generation of novel compounds with tailored pharmacological profiles. The high affinity and selectivity of RTI-177 for the dopamine transporter make it a valuable research tool for investigating the role of the dopaminergic system in health and disease, and a promising scaffold for the development of therapeutics for conditions such as substance use disorders. This guide provides a centralized resource of its core technical data to aid in these endeavors.

References

In Vitro Characterization of RTI-118: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the in vitro characterization of RTI-118. Extensive investigation of the scientific literature reveals that this compound is consistently identified and characterized as a potent and selective antagonist of the Neuropeptide S (NPS) receptor.[1][2] Its primary pharmacological activity described in published studies revolves around its interaction with the NPSR and the subsequent behavioral effects, such as the reduction of cocaine self-administration in animal models.[3]

Crucially, a thorough search of the available scientific literature did not yield any specific quantitative data regarding the in vitro characterization of this compound at the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Consequently, data on binding affinities (Kᵢ) or functional inhibition (IC₅₀) for this compound at these transporters are not available in the public domain.

Therefore, this guide will first summarize the known in vitro properties of this compound as an NPSR antagonist and then provide a detailed overview of the standard experimental protocols used for the in vitro characterization of compounds at monoamine transporters, which may serve as a valuable reference for researchers in the field.

In Vitro Characterization of this compound at the Neuropeptide S Receptor (NPSR)

The primary in vitro characterization of this compound has focused on its activity at the NPSR. It has been identified as a small-molecule antagonist of this receptor.[1] One study noted that at a concentration of 109 nM, this compound showed a reduction in antagonist potency at the NPS 107I variant of the receptor.[1]

While in vivo studies have demonstrated that this compound can decrease cocaine self-administration, this effect is attributed to its antagonism of the NPSR, which is involved in reward-related neurocircuitry.[3] There is no evidence to suggest this is due to a direct interaction with monoamine transporters.

General Methodologies for In Vitro Characterization at Monoamine Transporters

For researchers interested in the in vitro evaluation of compounds at DAT, SERT, and NET, the following sections detail the standard experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor or transporter. These assays measure the displacement of a radiolabeled ligand with known high affinity and specificity for the target by the test compound.

Table 1: Summary of Radioligand Binding Assay Parameters for Monoamine Transporters

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Tissue Source Striatum (rat, mouse, or primate) or cells expressing recombinant DATFrontal cortex, brainstem (rat, mouse), or cells expressing recombinant SERTFrontal cortex, hippocampus (rat, mouse), or cells expressing recombinant NET
Radioligand [³H]WIN 35,428, [¹²⁵I]RTI-55[³H]Citalopram, [³H]Paroxetine, [¹²⁵I]RTI-55[³H]Nisoxetine, [³H]Tomoxetine
Non-specific Binding 10 µM GBR 12909 or 10 µM Cocaine10 µM Fluoxetine or 10 µM Imipramine10 µM Desipramine or 10 µM Maprotiline
Incubation Time 60 - 120 minutes60 - 90 minutes60 - 120 minutes
Incubation Temperature Room temperature or 4°CRoom temperature or 4°CRoom temperature or 4°C
  • Membrane Preparation: Homogenize the chosen brain tissue or cells in an appropriate buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous neurotransmitters and other interfering substances. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd value, and varying concentrations of the test compound.

  • Determination of Non-specific Binding: A parallel set of tubes or wells containing a high concentration of a known non-labeled ligand (displacer) is included to determine non-specific binding.

  • Incubation: Incubate the plates for the specified time and temperature to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Membranes Membrane Suspension Centrifugation->Membranes Incubation Incubation with Radioligand & Test Compound Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate Specific Binding Counting->Calculation Curve_Fitting Generate Inhibition Curve Calculation->Curve_Fitting Ki_Determination Determine IC50 & Ki Curve_Fitting->Ki_Determination

Radioligand Binding Assay Workflow
Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake inhibition assays are functional assays that measure the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

Table 2: Summary of Neurotransmitter Uptake Inhibition Assay Parameters

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Preparation Striatal synaptosomes or cells expressing recombinant DATCortical or brainstem synaptosomes or cells expressing recombinant SERTCortical or hippocampal synaptosomes or cells expressing recombinant NET
Substrate [³H]Dopamine[³H]Serotonin (5-HT)[³H]Norepinephrine (NE)
Uptake Inhibitor 10 µM GBR 12909 or 10 µM Nomifensine10 µM Fluoxetine or 10 µM Imipramine10 µM Desipramine or 10 µM Nisoxetine
Incubation Time 5 - 15 minutes5 - 15 minutes10 - 20 minutes
Incubation Temperature 37°C37°C37°C
  • Synaptosome/Cell Preparation: Prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation, or use cultured cells stably or transiently expressing the transporter of interest.

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle in a suitable buffer.

  • Initiation of Uptake: Initiate the uptake by adding the radiolabeled neurotransmitter substrate.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Alternatively, for cell-based assays, the reaction can be stopped by aspirating the medium and washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells or collect the filters and measure the accumulated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that produces a 50% inhibition of the specific uptake of the radiolabeled neurotransmitter.

Uptake_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Synaptosomes Synaptosomes/Cells Preincubation Pre-incubation with Test Compound Synaptosomes->Preincubation Uptake Initiate Uptake with [3H]Neurotransmitter Preincubation->Uptake Termination Terminate Uptake & Wash Uptake->Termination Quantification Quantify Radioactivity Termination->Quantification Curve_Fitting Generate Inhibition Curve Quantification->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination

Neurotransmitter Uptake Inhibition Assay Workflow

Signaling Pathways of Monoamine Transporters

Monoamine transporters are crucial for regulating neurotransmitter levels in the synaptic cleft. Their inhibition leads to an accumulation of neurotransmitters, which then have prolonged effects on postsynaptic receptors.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (Dopamine, Serotonin, or Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle VMAT2 MA_Released Released Monoamine Vesicle->MA_Released Exocytosis Receptor Postsynaptic Receptor MA_Released->Receptor Binding Transporter Monoamine Transporter (DAT, SERT, or NET) MA_Released->Transporter Reuptake Signaling Downstream Signaling Receptor->Signaling Transporter->MA RTI_118_Hypothetical Test Compound (e.g., this compound - Hypothetical Interaction) RTI_118_Hypothetical->Transporter Inhibition

General Monoamine Transporter Function and Inhibition

References

The Pharmacokinetics and Metabolism of RTI-118: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain comprehensive quantitative pharmacokinetic and metabolism data for the neuropeptide S receptor (NPSR) antagonist, RTI-118. While in vivo studies have demonstrated its efficacy in animal models, specific parameters such as half-life, peak plasma concentration, and detailed metabolic pathways have not been published. This guide summarizes the available information and presents generalized experimental protocols and data structures relevant to the study of compounds like this compound.

Introduction

This compound is a potent and selective small-molecule antagonist of the neuropeptide S receptor (NPSR). It has been investigated for its therapeutic potential in treating substance use disorders, particularly cocaine addiction. In vivo studies in rats have shown that this compound can decrease cocaine self-administration and prevent relapse to drug-seeking behavior, indicating its promise as a pharmacological treatment. Despite these behavioral studies, a detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is not available in the public domain.

Pharmacokinetics

Quantitative pharmacokinetic data for this compound are not currently published. The tables below are structured to present such data clearly, should it become available.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
ParameterSymbolValue (Unit)
Half-LifeData not available
Peak Plasma ConcentrationCmaxData not available
Time to Peak ConcentrationTmaxData not available
Area Under the CurveAUCData not available
Volume of DistributionVdData not available
ClearanceCLData not available
Table 2: Brain Penetration of this compound in Rats (Hypothetical Data)
ParameterValue (Unit)
Brain-to-Plasma RatioData not available
Peak Brain ConcentrationData not available
Time to Peak Brain ConcentrationData not available

Metabolism

The metabolic fate of this compound has not been detailed in published literature. It is anticipated that, like many small molecule drugs, this compound undergoes hepatic metabolism. The primary routes of metabolism for similar compounds often involve oxidation, reduction, and hydrolysis, followed by conjugation reactions to facilitate excretion.

Table 3: Potential Metabolites of this compound (Hypothetical)
Metabolite IDProposed Structure/ModificationMethod of Identification
M1Data not availableData not available
M2Data not availableData not available
M3Data not availableData not available

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not publicly available. The following are generalized methodologies that would typically be employed for such investigations.

Animal Studies

In vivo pharmacokinetic studies would likely be conducted in rodent models, such as Sprague-Dawley or Wistar rats, which have been used in the behavioral studies of this compound.

Protocol for a Single-Dose Pharmacokinetic Study in Rats:

  • Animal Model: Male Wistar rats (250-300g).

  • Drug Administration: A single dose of this compound is administered via a relevant route, such as intraperitoneal (i.p.) injection, which has been used in published behavioral studies.

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated vessel or tail vein. Brain tissue may also be collected at these time points from separate groups of animals.

  • Sample Processing: Plasma is separated from blood by centrifugation. Brain tissue is homogenized. All samples are stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in plasma and brain homogenates is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

In Vitro Metabolism

To investigate the metabolic pathways of this compound, in vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, human) would be conducted.

Protocol for In Vitro Metabolism in Liver Microsomes:

  • Incubation: this compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped by adding a quenching solvent like acetonitrile.

  • Analysis: The samples are analyzed by LC-MS/MS to identify and quantify the parent compound and any metabolites formed.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow for pharmacokinetic analysis and a potential signaling pathway involving the neuropeptide S receptor.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Brain Collection Brain Collection Animal Dosing->Brain Collection Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Brain Homogenization Brain Homogenization Brain Collection->Brain Homogenization Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Brain Homogenization->Protein Precipitation LC-MS/MS LC-MS/MS Protein Precipitation->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing PK Parameters PK Parameters Data Processing->PK Parameters

Caption: A generalized workflow for a preclinical pharmacokinetic study.

NPSR_Signaling Neuropeptide S Neuropeptide S NPS Receptor NPS Receptor Neuropeptide S->NPS Receptor This compound This compound This compound->NPS Receptor Blocks G_protein G Protein (Gq/Gs) NPS Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC AC Adenylyl Cyclase G_protein->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular_Response Ca_release->Cellular_Response PKA->Cellular_Response

Caption: A simplified diagram of the neuropeptide S receptor signaling pathway.

Conclusion

This compound remains a compound of significant interest for its potential in treating cocaine addiction. However, a comprehensive understanding of its pharmacokinetic and metabolic properties is crucial for its further development. The generation and publication of detailed ADME data will be essential for assessing its drug-like properties, predicting its behavior in humans, and designing safe and effective clinical trials. The frameworks provided in this guide offer a structure for the presentation and interpretation of such data once it becomes available.

The RTI Series of Phenyltropane Analogs: A Technical Guide to their Effects on the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research into "RTI-118" and its effects on the dopamine transporter (DAT) has revealed that this compound is, in fact, a selective neuropeptide S receptor (NPSR) antagonist.[1] Scientific literature indicates a lack of direct interaction between this compound and the dopamine transporter.[2] It is presumed that the query intended to investigate the well-documented class of phenyltropane-based dopamine transporter inhibitors developed by the Research Triangle Institute (RTI), which are commonly designated with "RTI-" prefixes. This guide will, therefore, focus on the effects of these potent and widely researched RTI compounds on the dopamine transporter.

This technical guide provides a comprehensive overview of the interactions between various RTI-series compounds and the dopamine transporter. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and addiction medicine. The following sections detail the quantitative binding and functional data, experimental methodologies, and the underlying molecular interactions of these compounds with the DAT.

Quantitative Data on RTI Compound Interactions with the Dopamine Transporter

The following tables summarize the key quantitative data for several prominent RTI compounds that are known to inhibit the dopamine transporter. These compounds have been instrumental in the study of DAT function and have been explored as potential therapeutics for conditions such as cocaine addiction.

CompoundBinding Affinity (Ki in nM) for DATSelectivity (DAT vs. SERT/NET)Reference
RTI-55 High-affinity site: 0.2 nMBinds to both DAT and SERT[Synapse, 1992][3]
Low-affinity site: 5.8 nM
RTI-76 Irreversible inhibitorPrimarily DAT[Brain Research, 2001][4]
RTI-83 55 nMSerotonin-Dopamine Reuptake Inhibitor (SDRI)[Wikipedia][5]
RTI-113 Potent and selective DRIFully selective for DAT[Synapse, 1998][6]; [Wikipedia][7]
RTI-121 High-affinity site: 0.25 nMHighly selective for DAT[Journal of Neurochemistry, 1995][8]
Low-affinity site: 4.9 nM
RTI-126 ~5 times more potent than cocaineBinds to DAT, SERT, and NET[Wikipedia][9]
RTI-336 ~20 times the affinity of cocaineHighly selective for DAT[Wikipedia][10]
CompoundIn Vivo Effects and Dopamine Transporter OccupancyReference
RTI-113 Doses that inhibit cocaine self-administration in rats produce significant DAT occupancy.[6] At maximum response rates for self-administration, DAT occupancy was 94-99%.[11][Synapse, 1998][6][12]; [Synapse, 2001][11]
RTI-336 A dose of 1.0 mg/kg resulted in approximately 90% DAT occupancy in rhesus monkeys.[13] Chronic administration was well-tolerated and altered motor activity and sleep patterns.[13][Psychopharmacology, 2012][13]

Experimental Protocols

The characterization of RTI compounds' effects on the dopamine transporter has relied on a variety of established experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for the dopamine transporter.

  • Objective: To quantify the affinity of a test compound (e.g., an RTI analog) for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Brain tissue homogenates from a region rich in dopamine transporters (e.g., striatum).

    • Radioligand with high affinity for DAT (e.g., [¹²⁵I]RTI-55, [¹²⁵I]RTI-121, or [³H]WIN 35,428).

    • Test compound (unlabeled RTI compound).

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare brain tissue membranes from the striatum of rodents or postmortem human brain tissue.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • After reaching equilibrium, the mixture is rapidly filtered to separate the bound from the free radioligand.

    • The radioactivity on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vitro Dopamine Uptake Assays

These experiments measure the functional effect of a compound on the dopamine transporter's ability to clear dopamine from the extracellular space.

  • Objective: To determine the potency (IC50) of a test compound in inhibiting the reuptake of dopamine into synaptosomes.

  • Materials:

    • Synaptosomes prepared from dopamine-rich brain regions.

    • [³H]Dopamine.

    • Test compound (RTI analog).

    • Scintillation counter.

  • Procedure:

    • Isolate synaptosomes from brain tissue.

    • Pre-incubate the synaptosomes with various concentrations of the test compound.

    • Initiate dopamine uptake by adding a known concentration of [³H]Dopamine.

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • The amount of [³H]Dopamine taken up by the synaptosomes is measured by scintillation counting.

    • The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is calculated.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing insight into the real-time effects of a drug.

  • Objective: To measure changes in extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens) following the administration of an RTI compound.

  • Materials:

    • Microdialysis probes.

    • Stereotaxic apparatus for probe implantation.

    • High-performance liquid chromatography (HPLC) with electrochemical detection.

    • Experimental animals (e.g., rats, mice).

  • Procedure:

    • Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

    • After a recovery period, perfuse the probe with an artificial cerebrospinal fluid.

    • Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine levels.

    • Administer the RTI compound (e.g., via intravenous or intraperitoneal injection).

    • Continue collecting dialysate samples to measure the drug-induced changes in dopamine concentration.

    • Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique used to measure dopamine transporter occupancy in the living brain.

  • Objective: To determine the percentage of dopamine transporters occupied by an RTI compound at a given dose.

  • Materials:

    • A PET scanner.

    • A radiotracer that binds to the dopamine transporter (e.g., [¹¹C]cocaine, [¹⁸F]FECNT).

    • Experimental subjects (nonhuman primates or humans).

  • Procedure:

    • Obtain a baseline PET scan by injecting the radiotracer and measuring its binding to the dopamine transporter.

    • Administer the RTI compound.

    • After a suitable time for the drug to distribute, perform a second PET scan with the same radiotracer.

    • The reduction in the binding of the radiotracer in the second scan reflects the occupancy of the dopamine transporter by the RTI compound.

    • The percentage of DAT occupancy is calculated by comparing the binding potential of the radiotracer before and after drug administration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the mechanism of action of RTI compounds at the dopamine transporter and a typical experimental workflow for their evaluation.

Mechanism of Action of RTI Compounds at the Dopamine Transporter cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DA_synapse Extracellular Dopamine DA->DA_synapse DAT Dopamine Transporter (DAT) DAT->DA RTI RTI Compound RTI->DAT Blockade DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal Postsynaptic Signaling DA_receptor->Signal Activation

Caption: Mechanism of RTI compounds at the DAT.

Experimental Workflow for Evaluating RTI Compounds cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_development Preclinical & Clinical Development Binding Radioligand Binding Assays (Determine Ki) Uptake Dopamine Uptake Assays (Determine IC50) Binding->Uptake Functional Validation Microdialysis Microdialysis (Measure Extracellular DA) Uptake->Microdialysis In Vivo Confirmation PET PET Imaging (Determine DAT Occupancy) Microdialysis->PET Correlate with Occupancy Behavior Behavioral Studies (e.g., Self-Administration) PET->Behavior Link to Behavioral Effects Tox Toxicology Studies Behavior->Tox Safety Assessment PK Pharmacokinetic Profiling Tox->PK Clinical Clinical Trials PK->Clinical

Caption: Workflow for evaluating RTI compounds.

References

RTI-118: A Neuropeptide S Receptor Antagonist as a Potential Pharmacotherapy for Cocaine Use Disorder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cocaine use disorder remains a significant public health concern with no FDA-approved pharmacotherapy. Emerging preclinical evidence has identified the neuropeptide S (NPS) system as a promising target for addiction medicine. This whitepaper provides a comprehensive technical overview of RTI-118, a novel and selective NPS receptor (NPSR) antagonist, and its potential as a therapeutic agent for cocaine abuse. We consolidate preclinical efficacy data from key animal models of addiction, detail the experimental protocols used in these seminal studies, and visualize the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel treatment strategies for substance use disorders.

Introduction

The neurobiological mechanisms underlying cocaine addiction are complex, involving profound alterations in the brain's reward and stress systems. A key area of investigation is the role of neuropeptidergic systems in modulating the reinforcing effects of cocaine and the propensity for relapse. One such system that has garnered significant attention is the neuropeptide S (NPS) and its cognate receptor, the neuropeptide S receptor (NPSR), a G-protein coupled receptor.[1][2] Preclinical studies have demonstrated that central administration of NPS can reinstate drug-seeking behavior, suggesting that antagonism of the NPSR may represent a viable therapeutic strategy to prevent relapse.[2]

This compound is a potent and selective small-molecule NPSR antagonist that has shown promise in animal models of cocaine abuse.[3][4] It has been demonstrated to effectively reduce cocaine self-administration and attenuate reinstatement of cocaine-seeking behavior, highlighting its potential as a lead compound for the development of a novel pharmacotherapy for cocaine use disorder.[5][6]

Mechanism of Action: The Neuropeptide S System

The NPSR is a G-protein coupled receptor that, upon binding of its endogenous ligand NPS, activates multiple intracellular signaling cascades.[7][8] The receptor couples to both Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[7] This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) and mobilization of intracellular calcium (Ca2+), which in turn activate various downstream effectors such as protein kinase A (PKA) and Ca²⁺/calmodulin-dependent kinase II (CaMKII).[7] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, influencing behaviors related to anxiety, arousal, and reward.[2][7]

This compound exerts its therapeutic effect by competitively binding to the NPSR and blocking the downstream signaling cascade initiated by NPS. By preventing NPS-mediated modulation of reward and stress circuits, this compound is hypothesized to dampen the reinforcing effects of cocaine and reduce the likelihood of relapse.

Neuropeptide S Receptor Signaling Pathway NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds & Activates RTI118 This compound RTI118->NPSR Binds & Blocks Gs Gαs NPSR->Gs Activates Gq Gαq NPSR->Gq Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP  ATP to cAMP CaM Ca²⁺/Calmodulin Complex PLC->CaM  ↑ Intracellular Ca²⁺ PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Effects Modulation of Neuronal Excitability and Reward Pathways PKA->Neuronal_Effects CaMKII CaMKII CaM->CaMKII Activates CaMKII->Neuronal_Effects Cocaine_Effects Reduction of Cocaine's Reinforcing Effects Neuronal_Effects->Cocaine_Effects   this compound Action

Caption: Neuropeptide S Receptor Signaling Pathway and this compound's Mechanism of Action.

Pharmacology

Pharmacodynamics

This compound is a selective antagonist of the NPSR. In vitro studies have characterized its binding affinity and functional antagonism. While specific Ki or IC50 values from publicly accessible literature are limited, functional assays have determined a pA2 value, which is a measure of antagonist potency. A lower pA2 value was reported for this compound at the human NPSR-Asn107 variant (pA2 = 6.31) compared to another compound, indicating its antagonist properties.[9] It's also noted that this compound has a reduced antagonist potency at the NPS 107I variant.[10]

Table 1: Pharmacodynamics of this compound

ParameterValueReceptor VariantAssay TypeReference
pA26.31hNPSR-Asn107In vitro functional assay[9]
PotencyReduced at this variantNPS 107IIn vitro functional assay[10]
Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as its half-life, bioavailability, and metabolism, are not extensively reported in the available scientific literature. However, it has been noted that this compound possesses improved aqueous solubility compared to earlier NPSR antagonists like SHA-68, a property that is advantageous for in vivo studies.[6] Further research is required to fully characterize the pharmacokinetic profile of this compound.

Preclinical Efficacy in Models of Cocaine Abuse

The therapeutic potential of this compound has been evaluated in well-established rodent models of cocaine addiction. These studies have consistently demonstrated its efficacy in reducing cocaine-taking and cocaine-seeking behaviors.

Cocaine Self-Administration

In operant self-administration paradigms, where animals are trained to perform a response (e.g., lever press) to receive an intravenous infusion of cocaine, this compound has been shown to dose-dependently decrease cocaine intake.[5][6][11] Notably, at effective doses for reducing cocaine self-administration, this compound has minimal impact on responding for other rewards, such as food, suggesting a degree of selectivity for drug-related reward.[5][10]

Table 2: Effect of this compound on Cocaine Self-Administration in Rats

Dose (mg/kg, i.p.)Effect on Cocaine Self-AdministrationEffect on Food-Maintained RespondingReference
5 - 30Dose-dependent, near complete eliminationLittle to no effect at lower doses (10 and 20 mg/kg); small reduction at 30 mg/kg[4][5][10]
Reinstatement of Cocaine-Seeking Behavior (Relapse Model)

A critical measure of a potential anti-addiction medication is its ability to prevent relapse. In reinstatement models, after the self-administration behavior is extinguished (the response no longer delivers the drug), drug-seeking is reinstated by exposure to drug-associated cues, a stressor, or a priming injection of the drug. This compound has demonstrated efficacy in blocking reinstatement triggered by all three modalities.[5][6][11]

Table 3: Effect of this compound on Reinstatement of Cocaine-Seeking in Rats

Reinstatement TriggerThis compound Dose (mg/kg, i.p.)EffectReference
Conditioned Cues1 - 20Dose-dependent attenuation[4][5]
Stress (Yohimbine)1 - 20Dose-dependent attenuation (significant at 10 and 20 mg/kg)[6]
Cocaine Priming1 - 20Dose-dependent attenuation (significant at 10 and 20 mg/kg)[6]
Intracranial Self-Stimulation (ICSS)

The ICSS paradigm is used to assess the effects of drugs on brain reward function. Drugs of abuse like cocaine enhance the rewarding effects of electrical stimulation of brain reward pathways, reflected as a leftward shift in the frequency-rate curve. This compound has been shown to dose-dependently block this cocaine-induced facilitation of ICSS, further supporting its ability to counteract the rewarding effects of cocaine.[5][12]

Table 4: Effect of this compound on Cocaine-Induced Facilitation of ICSS in Rats

This compound Dose (mg/kg, i.p.)Effect on Cocaine (10 mg/kg) Facilitation of ICSSEffect on ICSS AloneReference
3.2 - 32Dose-dependent and complete blockadeLittle to no effect[5][12]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this whitepaper, based on established methodologies.

Animals

Studies typically use adult male Sprague-Dawley or Wistar rats, weighing 250-350g at the start of the experiments.[6][13] Animals are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum unless otherwise specified by the experimental design (e.g., food restriction for food-maintained responding).[13] All procedures are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Intravenous Catheterization Surgery

For self-administration studies, rats are surgically implanted with a chronic indwelling catheter into the right jugular vein under anesthesia.[13][14] The catheter tubing is passed subcutaneously to an exit point on the animal's back, where it is attached to a vascular access port.[13] Following surgery, animals are allowed a recovery period of at least 6 days, during which the catheters are flushed daily with a heparinized saline solution to maintain patency.[13]

Cocaine Self-Administration and Reinstatement Protocol
  • Acquisition: Rats are placed in standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the indwelling catheter.[13] Responses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.75-1.0 mg/kg/infusion) paired with a discrete cue (e.g., illumination of the stimulus light).[13][14] Responses on the "inactive" lever have no programmed consequences. Sessions are typically 2-3 hours daily. Training continues until a stable pattern of responding is established.[13]

  • Extinction: Following the acquisition phase, extinction training begins. During extinction sessions, active lever presses no longer result in cocaine infusion or the presentation of the associated cue.[15][16] These sessions continue until responding on the active lever decreases to a predetermined low level.[3]

  • Reinstatement Testing: Once the extinction criterion is met, reinstatement tests are conducted. Different groups of animals are exposed to one of three relapse triggers:

    • Cue-Induced: Presentation of the cocaine-associated cues (e.g., stimulus light) contingent on an active lever press.[14]

    • Stress-Induced: Administration of a pharmacological stressor, such as yohimbine (an α2-adrenergic antagonist), prior to the session.[6][17]

    • Drug-Primed: A non-contingent, priming injection of cocaine is administered by the experimenter before the session.[3] this compound or vehicle is administered (e.g., intraperitoneally) 30 minutes prior to the reinstatement session.[6] The primary dependent measure is the number of presses on the active lever.

Experimental Workflow for Cocaine Self-Administration and Reinstatement Surgery Jugular Vein Catheterization Surgery Recovery Post-Surgical Recovery (≥6 days) Surgery->Recovery Acquisition Cocaine Self-Administration Acquisition (FR1 -> FR5) Recovery->Acquisition Extinction Extinction Training (Saline Infusions) Acquisition->Extinction Pretreatment Pretreatment (this compound or Vehicle) Extinction->Pretreatment Reinstatement Reinstatement Test Pretreatment->Reinstatement Cue Cue-Induced Reinstatement->Cue Stress Stress-Induced (e.g., Yohimbine) Reinstatement->Stress Priming Drug-Primed (Cocaine Injection) Reinstatement->Priming Data_Analysis Data Analysis (Lever Presses) Cue->Data_Analysis Stress->Data_Analysis Priming->Data_Analysis

Caption: Generalized experimental workflow for preclinical testing of this compound.
Intracranial Self-Stimulation (ICSS) Protocol

  • Surgery: Rats are surgically implanted with a bipolar electrode targeting the medial forebrain bundle.[5][18]

  • Training: Animals are trained to press a lever to receive a brief train of electrical stimulation. The frequency of the stimulation is varied across trials to generate a frequency-rate function.[5]

  • Drug Testing: Once stable baseline responding is established, the effects of cocaine with and without this compound pretreatment are assessed.[5] A typical session involves determining a baseline frequency-rate curve, followed by administration of this compound (or vehicle), and then administration of cocaine (or vehicle). A post-drug frequency-rate curve is then determined. The dependent measure is the leftward or rightward shift in the frequency-rate curve, indicating facilitation or inhibition of brain reward function, respectively.[5][19]

In Vitro Receptor Binding Assay Protocol
  • Cell Culture: CHO-K1 cells stably expressing the human NPSR are cultured in appropriate media.[20][21]

  • Radioligand Binding: Binding assays are performed using whole cells.[21] Cells are incubated with a radiolabeled NPSR ligand (e.g., [125I]-Neuropeptide S) in the presence of increasing concentrations of the test compound (this compound).[20][21]

  • Separation and Counting: After incubation, the cells are washed to separate bound from free radioligand. The amount of bound radioactivity is then quantified using a scintillation counter.[20]

  • Data Analysis: Competition binding data are analyzed to determine the IC50 (the concentration of the drug that inhibits 50% of specific binding), which can be used to calculate the binding affinity (Ki). Functional antagonism is typically assessed in calcium mobilization or cAMP accumulation assays.[20]

Clinical Studies

To date, there are no published clinical trials of this compound for the treatment of cocaine use disorder in humans. The development of this compound appears to be in the preclinical phase. Further research, including comprehensive toxicology and safety pharmacology studies, would be required before it can advance to human clinical trials.

Future Directions and Conclusion

The preclinical data accumulated to date strongly support the continued investigation of this compound and the broader class of NPSR antagonists as a novel therapeutic approach for cocaine use disorder. This compound has demonstrated robust efficacy in reducing cocaine's rewarding effects and preventing relapse in animal models.

Future research should focus on:

  • A full characterization of the pharmacokinetic profile of this compound.

  • Investigation of its efficacy in combination with behavioral therapies.

  • Evaluation of its potential for treating other substance use disorders.

  • Conducting the necessary safety and toxicology studies to enable progression to clinical trials.

References

The Discovery and Development of RTI-118: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Neuropeptide S Receptor Antagonist for Substance Use Disorders

Introduction

RTI-118 is a novel, potent, and selective small-molecule antagonist of the neuropeptide S receptor (NPSR).[1][2][3][4] Initially developed as part of research into the neurobiology of reward and addiction, this compound has emerged as a significant pharmacological tool for investigating the role of the neuropeptide S (NPS) system in substance use disorders.[5] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its preclinical evaluation in models of cocaine addiction.

Pharmacological Profile of this compound

This compound is chemically identified as 3-oxo-1,1-diphenyl-N-[2-(piperidin-1-yl)ethyl]-hexahydro-1H-[1][6]oxazolo[3,4-a]pyrazine-7-carboxamide.[2] Its primary mechanism of action is the blockade of the neuropeptide S receptor, a G-protein-coupled receptor involved in modulating arousal, anxiety, and reward-related behaviors.[5]

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological data for this compound.

ParameterValueSpeciesAssay TypeReference
In Vitro
NPSR Antagonist Potency (at NPS 107I variant)109 nM (reduction in potency)[2][3]
In Vivo
Effective Dose Range (cocaine self-administration)5-30 mg/kg (i.p.)RatSelf-Administration[1][2][3]
Effective Dose Range (reinstatement of cocaine seeking)1-20 mg/kg (i.p.)RatReinstatement Model[1]
SelectivityMore potent in reducing cocaine vs. food-maintained respondingRatSelf-Administration[1]

Experimental Protocols

The preclinical evaluation of this compound has involved a range of sophisticated behavioral pharmacology and in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.[7][8] While specific binding data for this compound to NPSR is not detailed in the provided results, a general protocol for competitive binding assays is as follows:

  • Membrane Preparation: Membranes from cells expressing the NPSR are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled NPSR agonist (the "hot" ligand) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated via filtration.[7]

  • Quantification: The amount of radioactivity trapped on the filters is measured.

  • Data Analysis: The data are used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived.[7]

Drug Self-Administration Studies

Drug self-administration is a "gold standard" preclinical model for assessing the reinforcing effects of drugs and the potential of a compound to treat addiction.[9]

  • Surgical Preparation: Animals, typically rats, are surgically implanted with intravenous catheters for drug delivery.[10]

  • Training: Rats are trained to press a lever to receive an infusion of a drug, such as cocaine.[9][11] This is often done on a fixed-ratio (FR) schedule of reinforcement.[5]

  • Testing: Once stable responding is established, the effects of a test compound like this compound are evaluated. This compound is administered prior to the self-administration session.[2][3]

  • Data Collection: The primary dependent measure is the number of drug infusions earned. A reduction in lever pressing for the drug in the presence of the test compound, without a corresponding decrease in responding for a non-drug reinforcer (like food), suggests a specific effect on drug reward.[1]

Reinstatement of Drug-Seeking Behavior

This model is used to study relapse, a core feature of addiction.

  • Extinction: After self-administration training, drug-seeking behavior is "extinguished" by no longer providing the drug when the lever is pressed.

  • Reinstatement: Once responding is low, relapse is triggered by presenting drug-associated cues, a small "priming" dose of the drug, or a stressor.[1]

  • Testing: The ability of a compound like this compound to block this reinstated drug-seeking is assessed by administering it before the reinstatement test.[1][5]

Locomotor Activity Assessment

Locomotor activity is often measured to assess the general behavioral effects of a compound and to rule out sedation or motor impairment as a confounding factor in other behavioral tests.[12][13]

  • Apparatus: Animals are placed in an open-field arena equipped with infrared beams or a video tracking system to monitor movement.[12][14][15]

  • Acclimation: Animals are typically allowed a brief period to acclimate to the testing room.[12]

  • Testing: Following administration of the test compound or vehicle, the animal is placed in the arena, and various parameters of locomotor activity (e.g., distance traveled, rearing) are recorded for a set duration.[16]

Signaling Pathways and Experimental Workflows

Neuropeptide S Receptor Signaling

Neuropeptide S (NPS) binding to its receptor (NPSR), which is coupled to Gq and Gs proteins, leads to an increase in intracellular calcium and cAMP levels, respectively, resulting in increased neuronal excitability.[17] this compound acts as an antagonist at the NPSR, blocking these downstream effects.

NPSR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Binds & Activates RTI118 This compound RTI118->NPSR Binds & Blocks Gq Gq NPSR->Gq Gs Gs NPSR->Gs PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP Increase AC->cAMP Ca2 Ca²⁺ Increase IP3->Ca2 Excitability Increased Neuronal Excitability Ca2->Excitability cAMP->Excitability

Caption: Simplified signaling pathway of the Neuropeptide S Receptor (NPSR) and its antagonism by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical development pipeline for a compound like this compound involves a series of in vitro and in vivo experiments to establish its pharmacological profile and therapeutic potential.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Pharmacology cluster_conclusion Conclusion binding_assay Radioligand Binding Assay (Determine Ki at NPSR) functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay locomotor Locomotor Activity (Assess for sedation/hyperactivity) functional_assay->locomotor self_admin Drug Self-Administration (Assess effect on drug reward) locomotor->self_admin reinstatement Reinstatement of Drug Seeking (Assess effect on relapse) self_admin->reinstatement selectivity Food Self-Administration (Assess selectivity for drug vs. natural reward) self_admin->selectivity conclusion Therapeutic Potential for Substance Use Disorder reinstatement->conclusion selectivity->conclusion

Caption: A typical experimental workflow for the preclinical assessment of a compound like this compound for the treatment of substance use disorders.

Conclusion

This compound represents a significant advancement in the study of the neuropeptide S system and its role in addiction. As a potent and selective NPSR antagonist, it has demonstrated efficacy in preclinical models of cocaine abuse by reducing both the reinforcing effects of the drug and the reinstatement of drug-seeking behavior.[1][5] The data gathered from the experimental protocols outlined in this guide have been instrumental in establishing the pharmacological profile of this compound and highlighting the NPSR as a promising target for the development of novel therapeutics for substance use disorders. Further research will be necessary to fully elucidate its clinical potential.

References

Methodological & Application

Application Notes and Protocols for RTI-118 Administration in Intracranial Self-Stimulation (ICSS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Intracranial self-stimulation (ICSS) is a widely utilized behavioral paradigm to investigate the neural mechanisms of reward and motivation. In this procedure, subjects learn to perform an operant response to receive electrical stimulation of specific brain regions, most notably the medial forebrain bundle (MFB). The rate of responding is considered a measure of the rewarding value of the stimulation. Drugs that enhance the rewarding effects of brain stimulation, such as psychostimulants, typically produce a leftward shift in the frequency-rate function, indicating that lower frequencies of stimulation are required to maintain the same level of responding. Conversely, drugs that attenuate reward processes may cause a rightward shift or a decrease in the maximal rate of responding.

RTI-118 is a novel and selective antagonist of the Neuropeptide S (NPS) receptor.[1][2][3] The NPS system is implicated in various physiological processes, including arousal, anxiety, and reward.[4][5][6] This document provides detailed application notes and protocols for the administration of this compound in ICSS studies, based on preclinical research in rats. The primary focus is on the use of this compound to probe the role of the NPS system in reward and to evaluate its potential as a therapeutic agent for substance use disorders.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound, alone and in combination with cocaine or methylenedioxypyrovalerone (MDPV), on ICSS behavior in rats. The data are derived from studies examining the effects of these compounds on the frequency-rate function of ICSS.

Table 1: Effects of this compound on ICSS When Administered Alone

This compound Dose (mg/kg, i.p.)Effect on ICSSNotes
3.2 - 32Little to no effect on overall ICSS rates.At 10 mg/kg, a significant increase in ICSS was observed at a single frequency (1.9 log Hz). At 32 mg/kg, a significant decrease was noted at a single frequency (2.05 log Hz).[2]

Table 2: Effects of this compound on Cocaine-Facilitated ICSS

Pre-treatment (i.p.)Treatment (i.p.)Effect on Cocaine-Facilitated ICSS
VehicleCocaine (1.0 - 10 mg/kg)Dose-dependent leftward shift in the ICSS frequency-rate curve (facilitation of ICSS).[1][2]
This compound (3.2 - 32 mg/kg)Cocaine (10 mg/kg)Dose-dependent blockade of cocaine-induced facilitation of ICSS.[1][2]

Table 3: Effects of this compound on MDPV-Facilitated ICSS

Pre-treatment (i.p.)Treatment (i.p.)Effect on MDPV-Facilitated ICSS
VehicleMDPV (3.2 mg/kg)Leftward shift in the ICSS frequency-rate curve (facilitation of ICSS).[1][2]
This compound (32 mg/kg)MDPV (3.2 mg/kg)Failed to block MDPV-induced facilitation of ICSS.[1][2]

Experimental Protocols

This section provides detailed methodologies for conducting ICSS studies with this compound administration.

Surgical Implantation of Electrodes

Objective: To surgically implant a stimulating electrode into the medial forebrain bundle (MFB) of rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane

  • Stainless steel bipolar electrodes

  • Dental acrylic and stainless steel skull screws

  • Surgical drill

  • Post-operative analgesic (e.g., ketoprofen)

Procedure:

  • Anesthetize the rat with isoflurane (3% in oxygen for induction, 1-2% for maintenance).[7][8]

  • Secure the rat in the stereotaxic apparatus and ensure the skull is level.

  • Make a midline incision on the scalp to expose the skull.

  • Drill holes for the electrode and anchor screws at the appropriate stereotaxic coordinates. For the MFB, typical coordinates are: 2.8 mm posterior to bregma, 1.7 mm lateral to the midline, and 8.8 mm ventral to the skull surface.[7][8]

  • Slowly lower the electrode to the target depth.

  • Secure the electrode assembly to the skull using dental acrylic, anchored by the skull screws.

  • Administer a post-operative analgesic.

  • Allow the animal to recover for at least one week before behavioral training.[7][8]

Intracranial Self-Stimulation (ICSS) Training and Testing

Objective: To train rats to self-administer electrical brain stimulation and to assess the effects of this compound on this behavior.

Apparatus:

  • Operant conditioning chambers equipped with a response lever and a stimulator connected to the implanted electrode via a commutator.[7][8]

  • Computer with software to control stimulation parameters and record data.

Procedure:

  • Shaping:

    • Place the rat in the operant chamber.

    • Initially, deliver non-contingent stimulation to encourage the rat to approach the lever.

    • Gradually shape the lever-pressing response by rewarding successive approximations.

  • Frequency-Rate Determination:

    • Once the lever-press response is acquired, begin sessions where the frequency of stimulation is varied.

    • A typical session consists of multiple trials, with each trial presenting a different stimulation frequency in descending order (e.g., from 158 Hz to 56 Hz in 0.05 log unit steps).[7]

    • The primary dependent measure is the rate of lever pressing at each frequency.

  • Drug Administration:

    • Once stable baseline frequency-rate curves are established, drug testing can commence.

    • This compound is typically administered via intraperitoneal (i.p.) injection.[1][2]

    • For antagonist studies, administer this compound (e.g., 3.2-32 mg/kg, i.p.) a set time (e.g., 30 minutes) before the administration of a stimulating agent like cocaine (e.g., 10 mg/kg, i.p.).

    • The ICSS session begins after the administration of the final compound.

Data Analysis

Objective: To analyze the ICSS data to determine the effects of this compound.

Procedure:

  • For each rat, calculate the mean rate of responding at each stimulation frequency under baseline and drug conditions.

  • To facilitate comparisons across subjects, response rates can be normalized as a percentage of the maximum control rate (%MCR).[9][10]

  • Construct frequency-rate curves by plotting the mean response rate (or %MCR) as a function of stimulation frequency.

  • A leftward shift in the curve indicates a reward-enhancing effect, while a rightward shift suggests a reward-attenuating effect.

  • Statistical analysis, such as a two-way analysis of variance (ANOVA) with frequency and drug treatment as factors, can be used to determine the significance of any observed effects.[9]

Visualizations

Signaling Pathway

Neuropeptide_S_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds to Gq Gαq NPSR->Gq Activates Gs Gαs NPSR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability Increased Neuronal Excitability Ca_release->Neuronal_Excitability PKA->Neuronal_Excitability PKC->Neuronal_Excitability RTI118 This compound RTI118->NPSR Antagonizes

Caption: Neuropeptide S Receptor (NPSR) signaling pathway and the antagonistic action of this compound.

Experimental Workflow

ICSS_Workflow cluster_surgery Surgical Phase cluster_training Behavioral Training Phase cluster_testing Drug Testing Phase cluster_analysis Data Analysis Phase Surgery Stereotaxic Surgery: Electrode Implantation in MFB Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Shaping ICSS Acquisition: Lever Press Shaping Recovery->Shaping Baseline Baseline Frequency-Rate Curve Determination Shaping->Baseline Stability Establish Stable Responding Baseline->Stability Pretreatment Administer this compound or Vehicle (e.g., 30 min prior) Stability->Pretreatment Treatment Administer Stimulant (e.g., Cocaine) or Vehicle Pretreatment->Treatment ICSS_Session Conduct ICSS Test Session Treatment->ICSS_Session Data_Collection Record Response Rates at Each Frequency ICSS_Session->Data_Collection Analysis Analyze Frequency-Rate Curves Data_Collection->Analysis

Caption: Experimental workflow for this compound administration in an ICSS paradigm.

References

Application Notes and Protocols for Locomotor Activity Assessment with RTI-118

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-118 is a potent and selective antagonist of the Neuropeptide S (NPS) receptor (NPSR). The NPS system is a key modulator of arousal, anxiety, and motivational processes. Neuropeptide S, the endogenous ligand for NPSR, has been shown to produce robust increases in locomotor activity. As an NPSR antagonist, this compound is a valuable pharmacological tool for investigating the role of the NPS system in regulating motor function and for evaluating its therapeutic potential in conditions characterized by psychomotor disturbances.

These application notes provide detailed protocols for assessing the effects of this compound on locomotor activity in rodents, guidance on data presentation, and a visualization of the underlying signaling pathway and experimental workflow. While direct dose-response data for this compound on locomotor activity is not extensively published, the provided protocols are based on established methods for NPSR antagonists and include illustrative data to guide experimental design.

Data Presentation

Quantitative data from locomotor activity studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups. The following table is an illustrative example of how to present data on the effect of this compound on NPS-stimulated locomotor activity.

Table 1: Illustrative Dose-Response Effect of this compound on NPS-Stimulated Locomotor Activity in Mice

Treatment GroupDose of this compound (mg/kg, i.p.)Dose of NPS (nmol, i.c.v.)Total Distance Traveled (meters ± SEM) in 30 min
Vehicle + aCSF0050.5 ± 5.2
Vehicle + NPS00.5152.8 ± 12.1
This compound + NPS10.5115.3 ± 10.5*
This compound + NPS30.575.1 ± 8.9**
This compound + NPS100.555.4 ± 6.3***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + NPS group. Data are hypothetical and for illustrative purposes.

Signaling Pathway

The Neuropeptide S receptor (NPSR) is a G-protein coupled receptor (GPCR) that, upon binding of its ligand NPS, activates both Gs and Gq signaling pathways. This dual activation leads to an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, ultimately resulting in neuronal excitation and downstream physiological effects, including increased locomotor activity. This compound acts by competitively blocking the binding of NPS to the NPSR, thereby inhibiting these downstream signaling events.

NPSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_proteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers NPSR NPSR Gs Gs NPSR->Gs Activates Gq Gq NPSR->Gq Activates NPS Neuropeptide S (NPS) NPS->NPSR Binds & Activates RTI118 This compound RTI118->NPSR Binds & Blocks AC Adenylyl Cyclase (AC) Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca2->Neuronal_Excitation PKA->Neuronal_Excitation PKC->Neuronal_Excitation Locomotor_Activity Increased Locomotor Activity Neuronal_Excitation->Locomotor_Activity

Caption: NPSR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols describe the assessment of this compound's effect on spontaneous and NPS-stimulated locomotor activity in rodents using the open field test.

Protocol 1: Assessment of this compound on Spontaneous Locomotor Activity

Objective: To determine the effect of this compound alone on basal locomotor activity.

Materials:

  • This compound

  • Vehicle solution (e.g., 5% Tween 80 in sterile saline)

  • Rodents (mice or rats)

  • Open field apparatus (a square or circular arena with high walls, typically equipped with automated photobeam tracking or video analysis software)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Habituation to Open Field: Habituate each animal to the open field arena for 30-60 minutes one day prior to testing to reduce novelty-induced hyperactivity on the test day.

  • Drug Preparation: Prepare fresh solutions of this compound in the vehicle at the desired concentrations.

  • Drug Administration: Administer this compound or vehicle via i.p. injection at a volume of 10 ml/kg for mice or 1 ml/kg for rats. A range of doses (e.g., 1, 3, 10 mg/kg) should be tested.

  • Locomotor Activity Recording: 30 minutes after injection, place the animal in the center of the open field arena and record locomotor activity for a predefined period (e.g., 60 minutes).

  • Data Collection: Automatically record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.

Protocol 2: Assessment of this compound on NPS-Stimulated Locomotor Activity

Objective: To determine the ability of this compound to antagonize the hyperlocomotor effects of Neuropeptide S.

Materials:

  • This compound

  • Neuropeptide S (NPS)

  • Vehicle for this compound (e.g., 5% Tween 80 in sterile saline)

  • Artificial cerebrospinal fluid (aCSF) for NPS

  • Rodents with indwelling intracerebroventricular (i.c.v.) cannulae

  • Open field apparatus

  • Syringes and needles for i.p. and i.c.v. injections

Procedure:

  • Animal Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.

  • Drug Preparation: Prepare fresh solutions of this compound and NPS.

  • This compound Pretreatment: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or its vehicle 30 minutes before the i.c.v. injection.

  • NPS Administration: Administer NPS (e.g., 0.5 nmol in 1 µl aCSF for mice) or aCSF via the i.c.v. cannula.

  • Locomotor Activity Recording: Immediately after the i.c.v. injection, place the animal in the open field arena and record locomotor activity for 30-60 minutes.

  • Data Collection: Record the same parameters as in Protocol 1.

  • Data Analysis: Use a two-way ANOVA to analyze the data, with this compound treatment and NPS treatment as the main factors. Follow up with post-hoc tests to compare individual group differences.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimation Animal Acclimation (≥60 min) Habituation Open Field Habituation (Day before testing) Acclimation->Habituation Drug_Prep Prepare this compound & NPS Solutions Habituation->Drug_Prep RTI118_Admin Administer this compound or Vehicle (i.p.) (Time = -30 min) Drug_Prep->RTI118_Admin NPS_Admin Administer NPS or aCSF (i.c.v.) (Time = 0 min) RTI118_Admin->NPS_Admin Locomotor_Recording Place in Open Field & Record Activity (e.g., 0-60 min) NPS_Admin->Locomotor_Recording Data_Collection Collect Locomotor Data (Distance, Rearing, Center Time) Locomotor_Recording->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stats_Analysis Results Results Interpretation Stats_Analysis->Results

Caption: Experimental Workflow for this compound Locomotor Assessment.

Application Notes and Protocols for RTI-118 in Studying Reinstatement of Drug-Seeking Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-118 is a potent and selective antagonist of the Neuropeptide S (NPS) receptor.[1] The NPS system is a key neuromodulatory pathway involved in regulating anxiety, arousal, and motivation. Preclinical research has demonstrated the significant role of the NPS system in the neurobiology of addiction. Specifically, antagonism of the NPS receptor has emerged as a promising strategy for mitigating drug-seeking and relapse behaviors. This compound has been shown to effectively decrease cocaine self-administration and, crucially, to attenuate the reinstatement of cocaine-seeking behavior triggered by various stimuli, including drug-associated cues, a priming dose of the drug, and stress.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical models of relapse, including detailed experimental protocols and data presentation.

Mechanism of Action

This compound exerts its effects by blocking the Neuropeptide S (NPS) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, NPS, to its receptor (NPSR1) activates both Gs and Gq signaling pathways. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and calcium (Ca2+) levels. The downstream signaling cascade involves the activation of Protein Kinase A (PKA), Phospholipase C (PLC), and subsequent mobilization of intracellular calcium stores, ultimately leading to neuronal excitation. By antagonizing this receptor, this compound prevents these downstream effects, thereby modulating the neurobiological circuits involved in reward and stress that contribute to drug-seeking behavior.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on the reinstatement of cocaine-seeking behavior as demonstrated in preclinical studies.

Reinstatement Model Inducing Stimulus This compound Dose (mg/kg, i.p.) Effect on Reinstatement of Drug-Seeking Behavior Reference
Cue-Induced ReinstatementPresentation of drug-associated cues (e.g., light and tone)1 - 20Dose-dependent reduction in lever pressing on the previously active lever.Schmoutz et al., 2012
Drug-Induced ReinstatementPriming injection of cocaine (e.g., 10-15 mg/kg, i.p.)1 - 20Significant attenuation of cocaine-primed reinstatement of lever pressing.Schmoutz et al., 2012
Stress-Induced ReinstatementAdministration of a pharmacological stressor (e.g., yohimbine)1 - 20Blockade of yohimbine-induced reinstatement of drug-seeking behavior.Schmoutz et al., 2012

Note: The quantitative data (mean number of lever presses ± SEM) for these studies would need to be extracted from the full text of the cited publication.

Experimental Protocols

Intravenous Catheterization Surgery for Rats

This protocol is essential for studies involving intravenous self-administration of drugs.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpels, forceps, scissors)

  • Catheter material (e.g., polyurethane tubing)

  • Suture material

  • Dental cement

  • Mesh for securing the catheter

  • Antibiotics and analgesics for post-operative care

Procedure:

  • Anesthetize the rat using an isoflurane-oxygen mixture.

  • Shave the surgical areas on the back and the ventral neck region.

  • Make a small incision on the back, between the scapulae, to create a subcutaneous pocket for the catheter port.

  • Make a second small incision over the jugular vein.

  • Tunnel the catheter tubing subcutaneously from the back incision to the neck incision.

  • Carefully isolate the jugular vein and make a small incision.

  • Insert the catheter into the vein, advancing it towards the heart.

  • Secure the catheter in the vein with sutures.

  • Secure the external part of the catheter to the underlying mesh on the back using dental cement.

  • Close all incisions with sutures.

  • Administer post-operative analgesics and antibiotics as required.

  • Allow the animal to recover for at least 5-7 days before starting any behavioral experiments.

  • Flush the catheter daily with a heparinized saline solution to maintain patency.

Cocaine Self-Administration Training

Apparatus:

  • Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, a drug infusion pump, and a swivel to allow the animal free movement.

Procedure:

  • Habituate the catheterized rats to the operant chambers for a few days.

  • Initiate self-administration sessions (e.g., 2 hours daily) where a press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the simultaneous presentation of a cue light and/or tone for a short duration (e.g., 20 seconds).

  • Presses on the inactive lever have no programmed consequences.

  • Continue training for a set number of days (e.g., 10-14 days) or until the animals meet a predefined criterion of stable responding.

Extinction of Drug-Seeking Behavior

Procedure:

  • Following the acquisition of self-administration, replace the cocaine solution with saline.

  • Continue the daily sessions, but now presses on the active lever result in a saline infusion and no cue presentation.

  • Continue extinction sessions until responding on the active lever decreases to a predetermined low level (e.g., less than 20% of the average of the last 3 days of self-administration).

Reinstatement Testing

Reinstatement tests are typically conducted over a single session (e.g., 2 hours). This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the start of the session.

a) Cue-Induced Reinstatement:

  • At the beginning of the session, present the drug-associated cues (light and/or tone) contingent on a press on the previously active lever. No drug is delivered.

  • Measure the number of presses on both the active and inactive levers.

b) Drug-Induced Reinstatement:

  • Administer a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before placing the animal in the operant chamber.

  • Lever presses have no programmed consequences during the session.

  • Measure the number of presses on both levers.

c) Stress-Induced Reinstatement:

  • Administer a pharmacological stressor, such as yohimbine (an α2-adrenergic antagonist, e.g., 1.25-2.5 mg/kg, i.p.), prior to the session.

  • Lever presses have no programmed consequences.

  • Measure the number of presses on both levers.

Visualizations

NPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR1 NPS Receptor (NPSR1) (GPCR) NPS->NPSR1 Binds to Gs Gs NPSR1->Gs Activates Gq Gq NPSR1->Gq Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Gs->AC Stimulates Gq->PLC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitation Increased Neuronal Excitability & Neurotransmitter Release PKA->Neuronal_Excitation Leads to Ca2_ER Ca2+ release from ER IP3->Ca2_ER Stimulates Ca2_ER->Neuronal_Excitation Leads to RTI118 This compound RTI118->NPSR1 Blocks

Caption: Neuropeptide S (NPS) Receptor Signaling Pathway and the inhibitory action of this compound.

Reinstatement_Workflow cluster_surgery Surgical Preparation cluster_training Behavioral Training cluster_testing Reinstatement Testing Surgery Intravenous Catheterization Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery SelfAdmin Cocaine Self-Administration (e.g., 2h/day for 10-14 days) Recovery->SelfAdmin Extinction Extinction of Drug-Seeking (Saline substitution) SelfAdmin->Extinction Pretreatment Pretreatment with this compound or Vehicle (30 min prior to session) Extinction->Pretreatment Cue Cue-Induced Reinstatement Drug Drug-Induced Reinstatement Stress Stress-Induced Reinstatement

Caption: Experimental workflow for studying the effect of this compound on reinstatement of cocaine-seeking.

References

Application Notes and Protocols for RTI-118 in Preclinical Addiction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RTI-118, a novel and selective neuropeptide S (NPS) receptor antagonist, in preclinical models of substance use disorders. Detailed protocols for key behavioral assays are included to facilitate the design and execution of studies investigating the therapeutic potential of this compound in addiction.

Introduction

This compound is a small-molecule antagonist of the neuropeptide S receptor (NPSR).[1] The NPS system is implicated in the regulation of arousal, anxiety, and reward, making it a compelling target for the development of therapeutics for addiction.[2] Preclinical studies have demonstrated the efficacy of this compound in reducing cocaine-seeking and self-administration behaviors in rodent models, suggesting its potential as a pharmacological treatment for cocaine use disorder.[3]

Mechanism of Action

This compound exerts its effects by blocking the binding of the endogenous neuropeptide S to its G-protein coupled receptor, NPSR. The NPSR couples to both Gq and Gs signaling pathways, leading to an increase in intracellular calcium and cAMP levels, respectively. By antagonizing this receptor, this compound is hypothesized to modulate the neurobiological circuits underlying drug reward and relapse.

Signaling Pathway of Neuropeptide S Receptor and Inhibition by this compound

NPS_RTI118_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds and Activates RTI118 This compound RTI118->NPSR Binds and Blocks Gq Gq NPSR->Gq Activates Gs Gs NPSR->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA downstream Downstream Effects (e.g., Neuronal Excitability, Gene Expression) Ca2_release->downstream PKC->downstream PKA->downstream

Caption: this compound blocks NPS binding to its receptor, inhibiting downstream signaling.

Data Presentation

The following tables summarize the available quantitative data for this compound in preclinical addiction models.

ParameterSpeciesAssayValueReference
Receptor Binding Affinity HumanNPSR Antagonism (pA2)6.31 (hNPSR-Asn107 variant)[1]
HumanNPSR Antagonism (pA2)6.96 (hNPSR-Ile107 variant)[1]
In Vivo Efficacy RatCocaine Self-AdministrationDose-dependent decrease (5-30 mg/kg, i.p.)[4]
RatReinstatement of Cocaine Seeking (Cue, Stress, Prime)Blocked (1-20 mg/kg, i.p.)[4]
RatIntracranial Self-Stimulation (Cocaine-induced facilitation)Dose-dependent blockade (3.2-32 mg/kg, i.p.)[5]

Experimental Protocols

Cocaine Self-Administration in Rats

This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine.

Workflow for Cocaine Self-Administration and Reinstatement

SelfAdmin_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_reinstatement Reinstatement Phase acclimation Acclimation & Handling catheter Catheter Implantation Surgery acclimation->catheter recovery Recovery Period (≥7 days) catheter->recovery lever_training Lever Press Training (Food Reward) FR1 Schedule recovery->lever_training cocaine_sa Cocaine Self-Administration Training (e.g., 0.75 mg/kg/infusion) FR1, then FR5 Schedule lever_training->cocaine_sa baseline Stable Baseline Responding cocaine_sa->baseline rti118_admin This compound Administration (i.p., various doses) baseline->rti118_admin extinction Extinction Training (Lever presses result in saline infusion) baseline->extinction cocaine_sa_test Cocaine Self-Administration Test Session rti118_admin->cocaine_sa_test reinstatement_test Reinstatement Test extinction->reinstatement_test cue Cue-Induced cue->reinstatement_test stress Stress-Induced (e.g., Yohimbine) stress->reinstatement_test prime Cocaine-Primed prime->reinstatement_test

Caption: Workflow for cocaine self-administration and reinstatement studies.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Surgery: Rats are surgically implanted with an indwelling intravenous catheter in the jugular vein.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Training:

    • Rats are first trained to press a lever for food reinforcement on a fixed-ratio 1 (FR1) schedule.

    • Once lever pressing is acquired, sessions are switched to cocaine self-administration (e.g., 0.75 mg/kg/infusion). Each lever press results in a cocaine infusion and the presentation of a conditioned stimulus (e.g., light and/or tone). A timeout period (e.g., 20 seconds) follows each infusion.

    • The response requirement can be increased to an FR5 schedule to establish more robust responding. Training continues until a stable baseline of intake is achieved.

  • Testing:

    • Prior to the test session, rats are pretreated with this compound (e.g., 5, 10, 20, 30 mg/kg, i.p.) or vehicle.

    • The number of cocaine infusions earned during the session is recorded as the primary dependent measure.

  • Reinstatement:

    • Following stable self-administration, the behavior is extinguished by replacing cocaine with saline infusions.

    • Once responding is extinguished, a reinstatement test is conducted. Reinstatement can be triggered by:

      • Cue: Presentation of the cocaine-associated cues.

      • Stress: Administration of a stressor, such as yohimbine.

      • Prime: A non-contingent "priming" injection of cocaine.

    • This compound is administered prior to the reinstatement test to assess its ability to block drug-seeking behavior.

Intracranial Self-Stimulation (ICSS)

This protocol is used to evaluate the effect of this compound on the rewarding effects of direct brain stimulation, a model of natural reward, and its modulation by cocaine.

Methodology:

  • Animals and Surgery: Male Sprague-Dawley rats are stereotaxically implanted with a bipolar electrode in the medial forebrain bundle (MFB).[6]

  • Apparatus: Operant conditioning chambers with a lever or wheel that, when manipulated, delivers electrical stimulation to the MFB.

  • Training:

    • Rats are trained to respond for brain stimulation. The frequency of the electrical stimulation is varied to determine a frequency-rate curve, which represents the relationship between the intensity of the reward and the rate of responding.[7]

  • Testing:

    • A stable baseline frequency-rate curve is established.

    • The effect of cocaine alone is determined, which typically causes a leftward shift in the curve, indicating an enhancement of the rewarding effect of the stimulation.[5]

    • To test the effect of this compound, animals are pretreated with various doses of the compound before being administered cocaine and re-tested in the ICSS paradigm. A blockade of the cocaine-induced leftward shift by this compound indicates that it attenuates the reward-enhancing effects of cocaine.[5]

In Vivo Microdialysis (General Protocol)

While no specific studies have been published on the use of in vivo microdialysis to measure the effects of this compound on neurotransmitter levels, the following is a general protocol that can be adapted for this purpose, focusing on dopamine in the nucleus accumbens.

Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_prep Preparation cluster_experiment Experiment surgery Stereotaxic Surgery: Implant guide cannula targeting Nucleus Accumbens recovery Recovery Period surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion equilibration Equilibration Period (Perfusion with aCSF) probe_insertion->equilibration baseline_collection Baseline Sample Collection equilibration->baseline_collection rti118_admin This compound Administration (i.p.) baseline_collection->rti118_admin post_admin_collection Post-Administration Sample Collection rti118_admin->post_admin_collection analysis Sample Analysis (HPLC-ECD) for Dopamine post_admin_collection->analysis

Caption: General workflow for in vivo microdialysis experiments.

Methodology:

  • Animals and Surgery: Rats are stereotaxically implanted with a guide cannula targeting the nucleus accumbens.

  • Microdialysis Probe: A microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of dopamine.

  • Drug Administration: this compound is administered systemically (i.p.). To investigate its effect on cocaine-induced dopamine release, a subsequent injection of cocaine can be given.

  • Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Conclusion

This compound is a promising preclinical candidate for the treatment of cocaine addiction. Its mechanism of action as an NPSR antagonist provides a novel target for medication development. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and underlying mechanisms of this compound and other NPSR antagonists in the context of substance use disorders. Further research, particularly studies employing in vivo microdialysis to directly measure the effects of this compound on dopamine neurotransmission, is warranted to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

minimizing off-target effects of RTI-118 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of RTI-118, a potent and selective antagonist for the Neuropeptide S Receptor (NPSR). The following resources are designed to help minimize and troubleshoot potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a small molecule antagonist of the Neuropeptide S (NPS) receptor.[1][2][3][4][5][6] Its utility in preclinical models is primarily attributed to its ability to block the signaling of this G-protein coupled receptor.

Q2: What are off-target effects and why are they a concern?

Off-target effects are adverse effects resulting from a drug or compound binding to targets other than the intended one.[7][8] These unintended interactions can lead to misinterpretation of experimental data, produce confounding results, and are a significant concern for therapeutic development due to potential toxicity.[7][8] It is crucial to distinguish between the biological effects caused by the intended "on-target" activity and those caused by "off-target" interactions.

Q3: Has the selectivity of this compound been characterized?

While this compound is described as a "selective" NPSR antagonist, comprehensive public data on its screening against a broad panel of other receptors, transporters, and enzymes is limited. However, a structurally related NPSR antagonist, SHA-68, was shown to be selective when tested against a panel of 14 other G-protein coupled receptors (GPCRs), suggesting that high selectivity for the NPSR is achievable.[9][10]

Q4: How can I be confident that the effects I observe are due to NPSR antagonism?

To ensure that the observed effects are on-target, several experimental controls are recommended:

  • Employ an inactive control compound: An ideal control is a structurally similar molecule that does not bind to the NPSR. This helps to rule out effects due to the chemical scaffold itself.

  • Rescue experiments: In cell culture, if the phenotype induced by this compound can be reversed by overexpressing NPSR or by applying a different NPSR agonist that this compound cannot block, this provides strong evidence for on-target activity.

  • Knockout/Knockdown models: The most rigorous control is to use a cell line or animal model in which the NPSR gene has been knocked out or its expression knocked down. In such a system, this compound should not produce the on-target effect.

Troubleshooting Guide

Issue 1: Inconsistent results between in vitro and in vivo experiments.

  • Possible Cause: Poor pharmacokinetic properties of this compound. A related compound, SHA-68, was noted to have limited blood-brain barrier penetration.[11]

  • Troubleshooting Steps:

    • Verify compound integrity and purity: Ensure the compound has not degraded and is of high purity.

    • Pharmacokinetic analysis: If possible, measure the concentration of this compound in the plasma and target tissue (e.g., brain) at relevant time points after administration.[9]

    • Dose-response curve: Perform a full dose-response study to ensure you are using an effective concentration. Doses in rats have been reported in the 5-30 mg/kg range for intraperitoneal injection.[3][4]

    • Route of administration: Consider alternative routes of administration, such as direct intracerebroventricular (ICV) injection, to bypass the blood-brain barrier if central nervous system effects are being studied.

Issue 2: Unexpected or paradoxical effects observed in your experimental system.

  • Possible Cause: Potential off-target effects of this compound.

  • Troubleshooting Steps:

    • Consult the literature: Search for any newly reported off-targets for this compound or similar compounds.

    • Implement on-target validation experiments: Use the controls outlined in FAQ Q4 to confirm that the unexpected effect is not mediated by NPSR.

    • Consider a counterscreen: If you have a hypothesis about a potential off-target (e.g., a receptor with high sequence homology to NPSR), test the activity of this compound directly on that target.

    • Lower the concentration: Off-target effects are often less potent than on-target effects. Use the lowest effective concentration of this compound to minimize the risk of engaging lower-affinity off-targets.

Data Presentation

To properly validate a tool compound like this compound, its binding affinity should be determined against a panel of common targets. While specific data for this compound is not publicly available, the following table illustrates what an ideal selectivity profile would look like. Researchers should aim to generate or find such data for any tool compound they use.

Table 1: Example Selectivity Profile for a Hypothetical NPSR Antagonist

Target FamilyRepresentative TargetKi (nM)Fold Selectivity vs. NPSR
Primary Target Neuropeptide S Receptor (NPSR) 10 -
Adrenergic ReceptorsAlpha-1A>10,000>1000x
Beta-2>10,000>1000x
Dopamine ReceptorsD2>10,000>1000x
Serotonin Receptors5-HT2A>10,000>1000x
Opioid ReceptorsMu>10,000>1000x
Muscarinic ReceptorsM1>10,000>1000x
Ion ChannelshERG>10,000>1000x

Ki (inhibition constant) is a measure of binding affinity. A higher Ki value indicates lower affinity.

Experimental Protocols

Protocol: General Competitive Radioligand Binding Assay for Selectivity Profiling

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound (like this compound) for a specific receptor.

1. Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A suitable radioligand for the receptor of interest (e.g., [3H]-agonist or [125I]-antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Test compound (this compound) at a range of concentrations.

  • A known non-labeled ligand for the receptor to determine non-specific binding.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester and vacuum filtration apparatus.

  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Prepare reagents: Dilute the cell membranes, radioligand, and test compound to their working concentrations in assay buffer.

  • Set up the assay plate:

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a saturating concentration of the known non-labeled ligand.

    • Test Compound: Add cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[12][13]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the test compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Visualizations

On_vs_Off_Target_Effects cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTI118 This compound NPSR NPSR (On-Target) RTI118->NPSR Binds (High Affinity) OffTarget Off-Target Receptor RTI118->OffTarget Binds (Low Affinity) DownstreamOn Signaling Pathway A NPSR->DownstreamOn Blocks Signal DownstreamOff Signaling Pathway B OffTarget->DownstreamOff Alters Signal OnTargetEffect Desired Biological Effect OffTargetEffect Unintended Biological Effect DownstreamOn->OnTargetEffect DownstreamOff->OffTargetEffect

Caption: On-target vs. off-target effects of this compound.

experimental_workflow start Start: New Experiment with this compound lit_review Literature Review: Known targets & selectivity data start->lit_review dose_response In Vitro Assay: Determine On-Target Potency (EC50/IC50) lit_review->dose_response selectivity Selectivity Screen: Test against a panel of off-targets dose_response->selectivity controls Design In Vivo Experiment: - Use lowest effective dose - Include control groups selectivity->controls inactive_control Inactive Compound Control Group controls->inactive_control knockout_model NPSR Knockout Model Control controls->knockout_model run_exp Execute Experiment & Collect Data controls->run_exp analyze Analyze Results: Compare this compound effect to controls run_exp->analyze on_target Conclusion: Effect is likely On-Target analyze->on_target Effect absent in controls off_target Conclusion: Off-target effects cannot be ruled out. Further investigation needed. analyze->off_target Effect present in controls troubleshooting_logic start Unexpected Experimental Result Observed q1 Is the compound pure and stable? start->q1 check_purity Action: Verify compound purity (e.g., HPLC, NMR) q1->check_purity No/Unsure q2 Is the on-target (NPSR) expressed in your system? q1->q2 Yes conclusion_technical Result is likely due to A TECHNICAL ISSUE check_purity->conclusion_technical check_expression Action: Verify NPSR expression (e.g., qPCR, Western Blot) q2->check_expression No/Unsure q3 Does the effect persist in an NPSR knockout or with an inactive control? q2->q3 Yes check_expression->conclusion_technical run_controls Action: Perform control experiments (see FAQ Q4) q3->run_controls Unsure conclusion_off_target Result is likely due to AN OFF-TARGET EFFECT q3->conclusion_off_target Yes conclusion_on_target Result may be a novel ON-TARGET EFFECT. Re-evaluate hypothesis. q3->conclusion_on_target No run_controls->q3

References

Technical Support Center: RTI-118 and Dopamine Transporter Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for radioligand binding assays targeting the dopamine transporter (DAT), a common application for RTI-series compounds.

Introduction to RTI Compounds and the Dopamine Transporter

The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[1][2][3] Its dysregulation is implicated in numerous neuropsychiatric disorders, making it a key target for therapeutic drugs and research compounds.[2][4]

While the specific compound RTI-118 is primarily identified as a small molecule antagonist for the neuropeptide S (NPS) receptor[5][6], the "RTI" designation is broadly associated with a series of cocaine analogs developed at the Research Triangle Institute that are potent and selective ligands for the monoamine transporters, particularly DAT. This guide focuses on the challenges encountered when using such radiolabeled compounds in binding assays for the dopamine transporter.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in DAT radioligand binding assays?

The most frequently encountered issues include high non-specific binding (NSB), low specific signal, poor reproducibility, and failure to reach binding equilibrium.[7][8] Environmental conditions such as temperature, pH, and ionic strength (especially Na+ concentration) can significantly influence binding interactions and must be carefully controlled.[8][9]

Q2: How can I minimize high non-specific binding (NSB)?

High NSB can obscure your specific signal. Key strategies to reduce it include:

  • Optimizing Radioligand Concentration: Use the lowest possible concentration of radioligand, typically at or below its Kd value, to minimize binding to non-target sites.[10][11]

  • Using Blocking Agents: Pre-coating filter plates with materials like 0.3-0.5% polyethyleneimine (PEI) can reduce radioligand sticking to the filter material. Adding bovine serum albumin (BSA) to the assay buffer can also block non-specific sites on the tissue preparation.[12][13]

  • Adjusting Buffer Composition: Including non-ionic surfactants like Tween-20 at low concentrations can disrupt hydrophobic interactions that often cause NSB.[13] Increasing the salt concentration in the wash buffer can also help disrupt weak, non-specific interactions.[13]

  • Proper Washing: Ensure wash steps are rapid and use ice-cold buffer to minimize the dissociation of the specific ligand-receptor complex while effectively removing unbound radioligand.[12]

Q3: My specific binding signal is very low. What should I investigate?

A low signal can stem from several factors:

  • Inactive Reagents: Verify the integrity of your receptor preparation (membrane homogenate). Repeated freeze-thaw cycles can degrade receptor activity. Also, confirm the radiochemical purity and specific activity of your radioligand, as it degrades over time.[11][14]

  • Insufficient Receptor Concentration: The amount of tissue or cell membrane in the assay may be too low. A typical range for membrane protein is 50-120 µg per well for tissue and 3-20 µg for cultured cells.[12]

  • Ligand Depletion: Ensure that the total amount of radioligand bound does not exceed 10% of the total amount added to the assay.[10][15] If it does, you must reduce the receptor concentration.

  • Assay Conditions: DAT binding for many cocaine analogs is highly dependent on sodium ions (Na+). Ensure your buffer contains an adequate concentration of NaCl (e.g., >25 mM).[9]

Q4: How long should the incubation period be?

The incubation time must be sufficient to allow the binding reaction to reach equilibrium.[10] This time is dependent on the temperature, receptor concentration, and the specific radioligand's association and dissociation rates.[15] It is crucial to determine this empirically by performing a time-course experiment. Failure to reach equilibrium is a common reason for underestimating ligand affinity.[7]

Q5: Why are my results not reproducible?

Poor reproducibility often points to inconsistencies in experimental execution.[8] Key areas to check include:

  • Pipetting Accuracy: Inconsistent volumes of reagents, especially the radioligand or competing compounds, will lead to high variability.

  • Sample Preparation: Ensure the membrane preparation is homogenous and that protein concentration is consistent across all assays.[8]

  • Temperature and Timing: Maintain a constant temperature during incubation and ensure that incubation times and filtration/washing procedures are identical for all samples.[8][15]

  • Reagent Stability: Use freshly prepared buffers and avoid repeated freeze-thaw cycles of your membrane stocks.[8]

Troubleshooting Guides

Guide 1: Diagnosing and Solving High Non-Specific Binding (NSB)

High NSB is defined as the non-displaceable binding of the radioligand, which can mask the true specific signal. Ideally, specific binding should account for over 80% of the total binding at the Kd concentration of the radioligand.[10]

G start Problem: High Non-Specific Binding (>20% of Total Binding) q1 Is radioligand concentration ≤ Kd? start->q1 s1 Action: Reduce radioligand concentration. Perform a saturation experiment. q1->s1 No q2 Are you using a blocking agent (e.g., PEI, BSA, Tween-20)? q1->q2 Yes s1->q2 s2 Action: Pre-coat filters with 0.3% PEI. Add 0.1% BSA or 0.01% Tween-20 to buffer. q2->s2 No q3 Is the wash procedure optimized (rapid, cold)? q2->q3 Yes s2->q3 s3 Action: Increase wash volume/number. Ensure wash buffer is ice-cold. Minimize wash time. q3->s3 No q4 Is the radioligand highly lipophilic? q3->q4 Yes s3->q4 s4 Action: Consider alternative, less lipophilic radioligand. Review literature for specific NSB reduction strategies. q4->s4 Yes end_node NSB should be reduced. Re-evaluate. q4->end_node No s4->end_node

Caption: Troubleshooting flowchart for high non-specific binding.

Experimental Protocols & Data

Protocol: Standard DAT Filtration Binding Assay

This protocol outlines a typical competitive binding assay using cell membranes expressing the dopamine transporter.

G prep 1. Membrane Preparation Homogenize cells/tissue in buffer. Centrifuge to pellet membranes. Resuspend and determine protein conc. plate 2. Plate Setup (96-well) Add Assay Buffer. Add competing (unlabeled) ligand or buffer for total binding. prep->plate nsb 3. Define NSB Add a high concentration (>100x Ki) of a known DAT inhibitor (e.g., GBR 12909) to NSB wells. plate->nsb radio 4. Add Radioligand Add a fixed concentration of radiolabeled RTI compound (e.g., [3H]CFT) at ~Kd. nsb->radio start_rxn 5. Initiate Reaction Add membrane homogenate to all wells to start the binding. radio->start_rxn incubate 6. Incubation Incubate plate at a set temperature (e.g., 4°C or RT) for a pre-determined time to reach equilibrium (e.g., 120 min). start_rxn->incubate filter 7. Filtration Rapidly filter plate contents through a PEI-soaked glass fiber filter. Wash 3-4x with ice-cold wash buffer. incubate->filter count 8. Scintillation Counting Dry filters, add scintillation cocktail, and count radioactivity (CPM/DPM). filter->count analyze 9. Data Analysis Calculate Specific Binding = Total - NSB. Plot % inhibition vs. log[competitor]. Fit curve to determine IC50 and Ki. count->analyze

Caption: Standard workflow for a DAT radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method like BCA.[12]

  • Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Define Binding Conditions:

    • Total Binding: Add buffer.

    • Non-Specific Binding (NSB): Add a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to displace all specific binding.[1]

    • Competition: Add varying concentrations of your unlabeled test compound.

  • Add Radioligand: Add the radioligand (e.g., [³H]CFT or [³H]WIN 35,428) at a final concentration at or near its Kd.

  • Initiate Reaction: Add the membrane preparation (e.g., 50-100 µg protein) to each well. The final assay volume is typically 250-500 µL.[12][15]

  • Incubation: Incubate the plate for a sufficient time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.[1][15]

  • Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in 0.3% PEI. Wash the filters multiple times with ice-cold wash buffer.[12]

  • Counting: Dry the filters, place them in scintillation vials with scintillant, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve and convert it to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Quantitative Data Tables

Table 1: Typical Experimental Parameters for DAT Radioligand Binding Assays

ParameterTypical Value / ConditionRationale / Reference
Radioligand [³H]CFT, [³H]WIN 35,428, [³H]BTCPCommonly used DAT-selective radioligands.[1][9]
Radioligand Conc. 0.5 - 5 nM (at or below Kd)Minimizes NSB and ligand depletion.[1][10]
Membrane Protein 50 - 120 µ g/well (tissue)Ensures a detectable signal without excessive ligand depletion.[12][15]
Assay Buffer 50 mM Tris, 120 mM NaCl, pH 7.4Na+ is often required for high-affinity inhibitor binding to DAT.[9]
NSB Definition 10 µM GBR 12909 or 10 µM BTCPA high concentration of a potent ligand to block all specific sites.[1]
Incubation Time 60 - 120 minutesMust be sufficient to reach equilibrium.[1][15]
Incubation Temp. 4°C - Room Temperature (~25°C)Lower temperatures can reduce degradation but may slow binding kinetics.[1][9][15]
Filtration GF/B or GF/C filters, pre-soaked in 0.3% PEIRapid separation of bound from free ligand. PEI reduces NSB to the filter.[12]

Table 2: Example Binding Affinities (IC50) at the Human Dopamine Transporter

Data obtained using [³H]BTCP as the radioligand.

CompoundIC50 (nM)
GBR 129095
BTCP7.1
Nomifensine15
Dopamine10000

(Source: Eurofins SafetyScreen Data)[1]

Conceptual Diagrams

Dopamine Transporter Mechanism of Action

This diagram illustrates the primary function of DAT in clearing synaptic dopamine and how cocaine-like inhibitors block this process.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Inhibitor RTI Compound (e.g., Cocaine Analog) Inhibitor->DAT Blocks Signal Signal Transduction DA_receptor->Signal

Caption: Mechanism of dopamine reuptake and inhibition by RTI compounds.

References

Technical Support Center: RTI-118 Administration & Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with RTI-118. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments, with a focus on optimizing administration routes for improved bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended administration route for this compound in preclinical studies?

Published research primarily documents the use of intraperitoneal (i.p.) injection for administering this compound to rats.[1][2][3][4] This route is often chosen in early-stage preclinical research for its relative ease of administration and ability to bypass first-pass metabolism in the liver, which can sometimes inactivate a compound when given orally.

Q2: We are observing lower than expected efficacy of this compound in our in vivo model. Could this be related to poor bioavailability?

Lower than expected efficacy can indeed be a result of suboptimal bioavailability. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. If this compound has poor absorption or is rapidly metabolized before reaching its target, the desired therapeutic effect may not be achieved. It is crucial to assess the pharmacokinetic profile of this compound in your specific experimental setup.

Q3: What are the potential factors that could limit the bioavailability of this compound?

This compound is a tropane analog. While the lipophilic nature of tropane alkaloids can facilitate passage through biological membranes, it can also lead to variable absorption rates.[5] Factors that could limit bioavailability include:

  • Poor aqueous solubility: This can limit absorption from the gastrointestinal tract if administered orally.

  • First-pass metabolism: If administered orally, the compound must pass through the liver, where it may be extensively metabolized before reaching systemic circulation.

  • Chemical instability: The compound may degrade in the acidic environment of the stomach.

  • P-glycoprotein (P-gp) efflux: This transport protein can actively pump the compound out of cells, reducing absorption.

Q4: What alternative administration routes can we explore to potentially improve the bioavailability of this compound?

If you suspect poor bioavailability with your current administration route, consider exploring the following alternatives. The choice of route will depend on the experimental goals and the physicochemical properties of your formulation.

Administration RouteAdvantagesDisadvantages
Intravenous (i.v.) 100% bioavailability by definition, rapid onset of action.Requires more technical skill, potential for injection site reactions.
Subcutaneous (s.c.) Slower, more sustained absorption compared to i.v. or i.p.Can cause local irritation, absorption can be variable.
Oral (p.o.) Less invasive, more convenient for chronic dosing studies.Potential for poor bioavailability due to first-pass metabolism and GI tract degradation.
Intranasal (i.n.) Rapid absorption, potential for direct-to-brain delivery, avoids first-pass metabolism.Limited volume can be administered, potential for nasal irritation.

Troubleshooting Guide: Low In Vivo Efficacy

If you are experiencing low efficacy with this compound, follow these steps to troubleshoot potential bioavailability issues:

Troubleshooting_Workflow start Low In Vivo Efficacy Observed check_dose Verify Dosing and Formulation start->check_dose check_route Evaluate Current Administration Route check_dose->check_route pk_study Conduct Pilot Pharmacokinetic (PK) Study check_route->pk_study change_route Select Alternative Administration Route check_route->change_route analyze_pk Analyze PK Data (AUC, Cmax, Tmax, T1/2) pk_study->analyze_pk low_bioavailability Is Bioavailability Low? analyze_pk->low_bioavailability optimize_formulation Optimize Formulation (e.g., solubility, stability) low_bioavailability->optimize_formulation Yes efficacy_study Proceed with Efficacy Studies low_bioavailability->efficacy_study No new_pk_study Conduct PK Study with New Route/Formulation optimize_formulation->new_pk_study change_route->new_pk_study compare_results Compare PK Profiles new_pk_study->compare_results compare_results->efficacy_study end Resolution efficacy_study->end

Caption: Troubleshooting workflow for addressing low in vivo efficacy of this compound.

Experimental Protocols

Protocol 1: Pilot Pharmacokinetic (PK) Study to Determine Bioavailability

This protocol outlines a basic in vivo study to compare the bioavailability of this compound administered via different routes.

Objective: To determine the absolute bioavailability of an oral formulation of this compound by comparing its plasma concentration-time profile to that of an intravenous administration.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent if needed)

  • Male Wistar rats (or other appropriate species)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS or other appropriate analytical instrumentation

Methodology:

PK_Study_Workflow cluster_iv Intravenous (IV) Group cluster_po Oral (PO) Group iv_admin Administer this compound IV (e.g., 1 mg/kg) iv_blood Collect Blood Samples (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) iv_admin->iv_blood process_samples Process Blood to Plasma iv_blood->process_samples po_admin Administer this compound PO (e.g., 10 mg/kg) po_blood Collect Blood Samples (e.g., 15, 30 min, 1, 2, 4, 8, 24 hr) po_admin->po_blood po_blood->process_samples analyze_samples Analyze Plasma Samples (LC-MS/MS) process_samples->analyze_samples pk_analysis Pharmacokinetic Analysis analyze_samples->pk_analysis calc_bioavailability Calculate Bioavailability (F% = (AUC_po * Dose_iv) / (AUC_iv * Dose_po)) pk_analysis->calc_bioavailability

Caption: Experimental workflow for a pilot pharmacokinetic study.

Data Presentation

Upon completion of the PK study, the data should be tabulated for clear comparison. Below is an example of how to present the pharmacokinetic parameters.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)Intraperitoneal (10 mg/kg)
Cmax (ng/mL) 25080150
Tmax (hr) 0.081.00.5
AUC (0-t) (ng*hr/mL) 50010001800
T1/2 (hr) 4.55.04.8
Bioavailability (F%) 100%20%36%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

This structured approach will enable researchers to systematically investigate and address potential bioavailability issues with this compound, ultimately leading to more robust and reproducible experimental outcomes.

References

Technical Support Center: Interpreting Unexpected Results in RTI-118 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the Neuropeptide S Receptor (NPSR) antagonist, RTI-118.

Troubleshooting Guides

Issue 1: Lower than Expected NPSR Occupancy in PET Imaging Studies

Question: We are conducting a Positron Emission Tomography (PET) imaging study with a radiolabeled form of this compound to determine Neuropeptide S Receptor (NPSR) occupancy in the brain. However, our preliminary results show significantly lower receptor occupancy than predicted by our in vitro binding affinity data. What are the potential causes and how can we troubleshoot this?

Answer:

This is a common challenge when translating in vitro data to in vivo systems. Several factors could contribute to lower-than-expected NPSR occupancy. Here is a step-by-step guide to troubleshoot this issue:

Potential Causes & Troubleshooting Steps:

  • Radioligand Stability and Metabolism:

    • Cause: The radiolabeled this compound might be unstable in vivo and subject to rapid metabolism, leading to a decreased concentration of the active radioligand in the brain.

    • Troubleshooting:

      • Perform metabolic analysis of blood and brain tissue samples at various time points post-injection to identify and quantify radiometabolites.

      • If significant metabolism is detected, consider co-administration with metabolic inhibitors (if known and ethically permissible) or redesigning the radioligand to be more metabolically stable.

  • Blood-Brain Barrier (BBB) Penetration:

    • Cause: The radioligand may have poor BBB penetration, resulting in insufficient concentrations reaching the target NPSR in the brain.

    • Troubleshooting:

      • Conduct ex vivo biodistribution studies to quantify the amount of radioligand that crosses the BBB.

      • Assess the lipophilicity and other physicochemical properties of the radioligand that influence BBB transport.[1]

  • High Non-Specific Binding:

    • Cause: The radioligand may exhibit high non-specific binding to other tissues or proteins, reducing the fraction available to bind to NPSR.

    • Troubleshooting:

      • In your PET imaging protocol, include a displacement study with a high dose of unlabeled this compound or another potent NPSR antagonist to quantify the non-displaceable binding, which represents non-specific binding.

      • Re-evaluate the in vitro binding profile to check for off-target binding that might be more prominent in vivo.

  • Issues with PET Image Analysis:

    • Cause: Inaccuracies in the image analysis workflow can lead to underestimation of receptor occupancy.

    • Troubleshooting:

      • Ensure accurate co-registration of PET and anatomical (MRI or CT) images to correctly delineate brain regions of interest (ROIs).[2]

      • Review the kinetic modeling approach used to calculate binding potential (BPND). An inappropriate model can lead to erroneous results.

      • Verify that the chosen reference region is truly devoid of specific NPSR binding.

Illustrative Data Presentation:

Table 1: Comparison of Expected vs. Observed this compound Binding Parameters

ParameterExpected Value (from in vitro data)Observed Value (in vivo PET)Potential Implication
Binding Affinity (Kd) ~10 nMNot directly measured in vivo-
Brain Uptake (%ID/g) > 1.50.5Poor BBB penetration
Receptor Occupancy (at 10 mg/kg) 80-90%30-40%In vivo factors reducing binding
Non-Specific Binding LowHighHigh background signal

Experimental Workflow for Troubleshooting PET Imaging Results:

pet_troubleshooting_workflow cluster_solutions Potential Solutions start Unexpectedly Low Receptor Occupancy metabolism Assess Radioligand Metabolism start->metabolism bbb Evaluate BBB Penetration start->bbb nsb Quantify Non-Specific Binding start->nsb analysis Review PET Image Analysis Pipeline start->analysis redesign Redesign Radioligand metabolism->redesign coadmin Co-administer Inhibitors metabolism->coadmin bbb->redesign nsb->redesign model Refine Kinetic Model analysis->model roi Re-evaluate ROIs analysis->roi conclusion Identify Cause and Optimize Protocol redesign->conclusion coadmin->conclusion model->conclusion roi->conclusion npsr_pathway cluster_cell Neuron NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Agonist RTI118 This compound RTI118->NPSR Antagonist G_protein Gq/Gs Protein NPSR->G_protein PLC PLC Activation G_protein->PLC AC Adenylyl Cyclase Activation G_protein->AC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG cAMP cAMP Increase AC->cAMP Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release downstream Downstream Signaling & Neurotransmitter Release cAMP->downstream Ca_release->downstream logical_troubleshooting start Unexpected Experimental Result check_protocol Review Experimental Protocol and SOPs start->check_protocol check_reagents Verify Reagent Quality (e.g., this compound purity, radioligand integrity) start->check_reagents check_equipment Confirm Equipment Calibration and Performance start->check_equipment data_analysis Re-evaluate Data Analysis Pipeline start->data_analysis lit_review Consult Literature for Similar Findings or Alternative Hypotheses check_protocol->lit_review check_reagents->lit_review check_equipment->lit_review data_analysis->lit_review hypothesis Formulate New Hypothesis lit_review->hypothesis hypothesis->start No, re-evaluate redesign Design Follow-up Experiment to Test New Hypothesis hypothesis->redesign Yes

References

Technical Support Center: Controlling for RTI-118 Effects on Food-Maintained Responding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the neuropeptide S receptor (NPSR) antagonist, RTI-118, on food-maintained responding.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My administration of this compound is suppressing lever pressing for food rewards. How can I determine if this is a true anorectic effect or a non-specific motor impairment?

A1: This is a critical question to ensure the correct interpretation of your data. A reduction in responding could indicate that this compound is reducing the motivation to eat (anorectic effect) or that it is causing sedation or motor deficits that prevent the animal from pressing the lever.

Troubleshooting Steps:

  • Conduct a Locomotor Activity Test: A locomotor activity test is a standard control to assess the effects of a compound on general motor function.[1][2][3] Administer the same doses of this compound used in your food-reward experiment and measure the animals' activity in an open field. If this compound significantly reduces locomotor activity at the doses that suppress food-maintained responding, your results may be confounded by motor effects.

  • Dose-Response Analysis: Previous studies have shown that this compound has little to no effect on food-maintained responding at doses up to 20 mg/kg (i.p.) in rats.[4] A higher dose of 30 mg/kg produced only a small (≤20%) reduction in responding.[4] If you are observing a significant suppression at lower doses, consider potential issues with your drug formulation or administration.

  • Observe the Animal: Simple observation can be informative. Look for signs of sedation, ataxia, or other motor impairments after this compound administration.

Q2: I am not seeing any effect of this compound on food-maintained responding, even at higher doses. What could be the issue?

A2: Several factors could contribute to a lack of effect.

Troubleshooting Steps:

  • Verify Drug Potency: Ensure the integrity and correct concentration of your this compound solution. Improper storage or dilution could lead to a less potent compound.

  • Route and Timing of Administration: Confirm that the route of administration (e.g., intraperitoneal, subcutaneous) and the pretreatment time are appropriate for this compound to reach its target and exert its effects.

  • Palatability of the Food Reinforcer: The motivational value of the food reward can influence the outcome. A highly palatable food (e.g., sucrose pellets) might be less sensitive to modulation by NPSR antagonism compared to standard chow.[5] Consider using a less palatable reinforcer to increase the sensitivity of the assay.

  • Schedule of Reinforcement: The schedule of reinforcement can impact the results. A progressive ratio (PR) schedule, which assesses the "breakpoint" or how hard an animal is willing to work for a reward, can be more sensitive to changes in motivational state than a fixed-ratio (FR) schedule.[6][7][8][9]

Q3: How do I design a food self-administration study to appropriately control for the effects of this compound?

A3: A well-designed study will include several control groups and measures.

Troubleshooting Steps:

  • Include a Vehicle Control Group: This group receives the vehicle solution (the solvent for this compound) without the drug. This controls for the effects of the injection procedure and the vehicle itself.

  • Use a Dose-Response Design: Test a range of this compound doses to characterize the dose-dependent effects on food-maintained responding.

  • Counterbalance Treatment Conditions: If using a within-subjects design, ensure that the order of drug and vehicle administration is counterbalanced across animals to avoid order effects.

  • Incorporate a Control Behavior: As mentioned, locomotor activity is a crucial control. You can also measure other behaviors that are not dependent on the specific operant response, such as general food intake in the home cage.

Data Presentation

Table 1: Dose-Response Effects of this compound on Food-Maintained Responding in Rats

This compound Dose (mg/kg, i.p.)Effect on Food-Maintained RespondingCitation
Up to 20No significant effect[4]
30Small (≤20%) reduction in responding[4]

Table 2: Example Data from a Locomotor Activity Control Study

Treatment GroupTotal Distance Traveled (arbitrary units)Interpretation
Vehicle1500 ± 120Baseline activity
This compound (10 mg/kg)1450 ± 130No significant effect on motor activity
This compound (30 mg/kg)1300 ± 110Potential for slight motor suppression

Experimental Protocols

Protocol 1: Food Self-Administration on a Progressive Ratio Schedule

1. Subjects: Male Wistar rats (250-300g) are individually housed with ad libitum access to water. They are food-restricted to 85-90% of their free-feeding body weight.

2. Apparatus: Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a house light.[10][11]

3. Procedure:

  • Training (Fixed Ratio):
  • Rats are first trained to press one of the levers for a food pellet (45 mg) on a fixed-ratio 1 (FR1) schedule (one press = one pellet).
  • Once the FR1 schedule is acquired, the response requirement is gradually increased to an FR5 schedule (five presses = one pellet). Training sessions are typically 60 minutes long and conducted daily.
  • Testing (Progressive Ratio):
  • Following stable responding on the FR5 schedule, the schedule is changed to a progressive ratio (PR) schedule.
  • On the PR schedule, the number of lever presses required for each subsequent food pellet increases according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, etc.).[9]
  • The session ends when the rat fails to earn a reinforcer within a specified time (e.g., 60 minutes).
  • The "breakpoint" is the last completed ratio and serves as the primary measure of motivation.
  • Drug Administration:
  • On test days, rats are pretreated with either vehicle or this compound (e.g., 5, 10, 20, 30 mg/kg, i.p.) 30 minutes before the start of the PR session.
  • A within-subjects design is often used, where each rat receives all treatment conditions in a counterbalanced order.

Protocol 2: Locomotor Activity Test

1. Subjects: The same cohort of rats used in the food self-administration study can be used.

2. Apparatus: Open field arenas (e.g., 40 x 40 cm) equipped with infrared beams to automatically track movement.[1][12]

3. Procedure:

  • Habituation: On the day before testing, each rat is placed in the open field for 30 minutes to habituate to the novel environment.
  • Testing:
  • On the test day, rats are injected with either vehicle or this compound at the same doses and pretreatment time as in the self-administration experiment.
  • Immediately after the pretreatment period, the rat is placed in the center of the open field arena.
  • Locomotor activity (e.g., total distance traveled, number of ambulatory movements) is recorded for a set duration (e.g., 60 minutes).
  • Data Analysis: The data is analyzed to compare the locomotor activity of the this compound treated groups to the vehicle control group.

Mandatory Visualizations

NPSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTI118 RTI-1118 NPSR NPSR RTI118->NPSR Antagonizes Gs Gs NPSR->Gs Activates Gq Gq NPSR->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cleaves to ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response PIP2 PIP2 Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Releases PKC PKC DAG->PKC Activates Ca2_ER->PKC Activates PKC->Cellular_Response

Caption: NPSR Signaling Pathway and this compound's Point of Action.

Experimental_Workflow cluster_training Phase 1: Training cluster_testing Phase 2: Testing cluster_control Phase 3: Control Experiments Habituation Habituation to Operant Chambers FR_Training Fixed Ratio (FR) Training (e.g., FR1 -> FR5) Habituation->FR_Training Drug_Admin This compound or Vehicle Administration (i.p.) FR_Training->Drug_Admin PR_Testing Progressive Ratio (PR) Testing Data_Analysis Data Analysis and Interpretation PR_Testing->Data_Analysis Drug_Admin->PR_Testing Locomotor_Activity Locomotor Activity Test Drug_Admin->Locomotor_Activity Parallel Control Locomotor_Activity->Data_Analysis

Caption: Experimental Workflow for Assessing this compound Effects.

References

Refinement of RTI-118 Experimental Design for Enhanced Reproducibility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental designs involving RTI-118, a novel neuropeptide S receptor (NPSR) antagonist. By addressing common challenges and providing detailed methodologies, this guide aims to improve the reproducibility and reliability of experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions to enhance reproducibility.

Q1: We are observing high variability in the behavioral effects of this compound between subjects. What are the potential causes and how can we mitigate this?

A1: High inter-subject variability is a common challenge in behavioral pharmacology. Several factors can contribute to this issue when working with this compound:

  • Inconsistent Drug Preparation and Administration:

    • Solution Inhomogeneity: Ensure this compound is fully dissolved in the vehicle. Sonication or gentle warming may be necessary. Prepare fresh solutions daily to avoid degradation.

    • Injection Volume and Rate: Use precise injection volumes based on individual animal weight. Maintain a consistent, slow injection rate to minimize stress and ensure proper absorption.

  • Animal-Related Factors:

    • Acclimation: Ensure all animals are adequately acclimated to the housing and handling procedures before the experiment begins.

    • Circadian Rhythm: Conduct all behavioral testing at the same time of day to minimize the influence of circadian variations on activity and drug metabolism.

    • Stress: Minimize environmental stressors such as loud noises, excessive handling, and changes in lighting.

  • Experimental Design:

    • Counterbalancing: If testing multiple doses or conditions, ensure the order of treatments is counterbalanced across subjects.

Q2: The solubility of our this compound compound seems poor, leading to inconsistent dosing. What is the recommended vehicle and preparation method?

A2: this compound hydrochloride has improved aqueous solubility compared to other NPSR antagonists like SHA-68.[1] However, proper vehicle selection and preparation are crucial for consistent results.

  • Recommended Vehicle: For intraperitoneal (i.p.) injections in rats, a common vehicle is sterile saline (0.9% NaCl). Some studies may use a small percentage of a solubilizing agent like Tween 80 or DMSO, which should then be diluted in saline. It is critical to run a vehicle-only control group to account for any effects of the vehicle itself.

  • Preparation Protocol:

    • Accurately weigh the required amount of this compound hydrochloride.

    • Gradually add the vehicle while vortexing or sonicating to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Prepare the solution fresh on the day of the experiment.

Q3: We are not observing the expected antagonist effect of this compound in our in vivo model. What are some potential reasons?

A3: Several factors could contribute to a lack of efficacy:

  • Inappropriate Dose: The effective dose of this compound can vary depending on the specific behavioral paradigm. Doses in the range of 5-30 mg/kg (i.p.) have been shown to be effective in reducing cocaine self-administration in rats.[1][2] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

  • Timing of Administration: The pre-treatment time is critical. For cocaine self-administration studies, this compound is typically administered 30 minutes before the behavioral session. This timing should be optimized for your specific assay.

  • Compound Stability: Ensure the compound has been stored correctly to prevent degradation. While stable at room temperature for short periods, long-term storage should be at -20°C.

  • Receptor Occupancy: Inadequate receptor occupancy may lead to a lack of effect. This could be due to insufficient dosage or metabolic differences in the animal strain being used.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.

Table 1: In Vivo Efficacy of this compound

Parameter Species Assay Dose Range (i.p.) Effect Reference
ED50RatCocaine Self-Administration10-20 mg/kgSelective decrease in cocaine vs. food self-administration[1][2]
Effective DoseRatReinstatement of Cocaine-Seeking1-20 mg/kgBlockade of cue-, stress-, and drug-induced reinstatement

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight448.56 g/mol
AppearanceSolid Powder
Purity≥98% (vendor dependent)

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Syringes and needles

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the weight of the animals, calculate the total mass of this compound needed.

  • Weigh the compound: Accurately weigh the calculated mass of this compound using an analytical balance and place it in a sterile microcentrifuge tube.

  • Add vehicle: Add a small volume of sterile 0.9% saline to the tube.

  • Dissolve the compound: Vortex the tube vigorously. If the compound does not fully dissolve, use a sonicator for 5-10 minutes or warm the solution gently.

  • Adjust to final volume: Once fully dissolved, add sterile saline to reach the final desired concentration.

  • Verify clarity: Visually inspect the solution to ensure it is clear and free of particulates.

  • Administration: Administer the solution via i.p. injection at the appropriate pre-treatment time.

Protocol 2: Cocaine Self-Administration Paradigm in Rats

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

Procedure:

  • Acquisition of Self-Administration:

    • Rats are first trained to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio 1 (FR1) schedule.

    • Once lever pressing is established, rats are surgically implanted with an intravenous catheter.

    • After recovery, rats are placed in the operant chambers and allowed to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on an FR1 schedule. Each lever press results in a drug infusion and the presentation of a conditioned stimulus (e.g., a light).

  • Stable Baseline:

    • Training continues until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).

  • This compound Treatment:

    • On test days, rats are pre-treated with this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.

    • The number of cocaine infusions and lever presses are recorded and compared between treatment groups.

  • Data Analysis:

    • Data are typically analyzed using ANOVA to determine the effect of this compound on cocaine self-administration.

Visualizations

Neuropeptide S (NPS) Signaling Pathway

NPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Mechanism of this compound NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds to Gq Gq protein NPSR->Gq Activates Gs Gs protein NPSR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_ER->Cellular_Response PKA->Cellular_Response PKC->Cellular_Response RTI118 This compound RTI118->NPSR Blocks RTI118_Workflow cluster_planning Phase 1: Experimental Planning cluster_preparation Phase 2: Subject and Compound Preparation cluster_execution Phase 3: Experiment Execution cluster_analysis Phase 4: Data Analysis and Interpretation P1 Define Research Question and Hypothesis P2 Power Analysis to Determine Sample Size P1->P2 P3 Randomize and Counterbalance Experimental Groups P2->P3 S1 Acclimate Animals to Housing and Handling P3->S1 S2 Prepare Fresh this compound Solution (Verify Dissolution) S1->S2 E1 Consistent Dosing Procedure (Volume, Rate, Timing) S2->E1 E2 Standardized Behavioral Assay (Consistent Environment) E1->E2 E3 Blinded Data Collection and Scoring E2->E3 A1 Appropriate Statistical Analysis E3->A1 A2 Identify and Address Outliers A1->A2 A3 Transparent Reporting of Methods and Results A2->A3

References

Validation & Comparative

Validating RTI-118 Binding to the Neuropeptide S Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RTI-118's binding to the neuropeptide S receptor (NPSR) against the endogenous ligand, Neuropeptide S (NPS), and another synthetic antagonist, SHA-68. The information presented is supported by experimental data to validate the binding characteristics of this compound, a valuable tool in studying the physiological roles of the NPS/NPSR system.

Comparative Binding Affinities

The following table summarizes the binding affinities and functional potencies of this compound, Neuropeptide S (NPS), and SHA-68 at the Neuropeptide S Receptor (NPSR). These values are crucial for understanding the interaction of these ligands with the receptor and for designing and interpreting experiments.

LigandLigand TypeReceptor VariantAssay TypeValueUnit
This compound Antagonisthuman NPSR-Ile107Functional Antagonism109nM
Neuropeptide S (NPS) Agonist (Endogenous)Not SpecifiedRadioligand Binding (Displacement)0.3nM (Kd)
SHA-68 Antagonisthuman NPSR-Asn107Functional Antagonism (IC50)22.0nM
SHA-68 Antagonisthuman NPSR-Ile107Functional Antagonism (IC50)23.8nM
SHA-68 Antagonisthuman NPSR-Ile107Radioligand Binding (Ki)47.7nM

Data sourced from multiple studies to provide a comparative overview.[1][2][3]

Experimental Methodologies

Detailed protocols for key experiments are provided below to allow for replication and further investigation.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • HEK293 cells stably expressing the human Neuropeptide S Receptor (hNPSR)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [¹²⁵I]-Tyr¹⁰-NPS

  • Unlabeled ligands: this compound, Neuropeptide S, SHA-68

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hNPSR cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Increasing concentrations of the unlabeled test compound (this compound, NPS, or SHA-68).

      • A fixed concentration of the radioligand ([¹²⁵I]-Tyr¹⁰-NPS), typically at or below its Kd.

      • Membrane homogenate.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled NPS.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled ligand.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Mobilization Assay

This cell-based assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels upon receptor activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the hNPSR.

  • Cell culture medium (e.g., F-12K medium with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist: Neuropeptide S.

  • Antagonist: this compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Culture and Plating:

    • Culture the NPSR-expressing cells in appropriate flasks.

    • Seed the cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere and grow to near confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Assay Protocol (Antagonist Mode):

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of the antagonist (this compound) to the wells and incubate for a short period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence plate reader.

    • Record the baseline fluorescence.

    • Inject a fixed concentration of the agonist (NPS), typically the EC₈₀ concentration, into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence upon agonist addition is indicative of calcium mobilization.

    • Determine the inhibitory effect of the antagonist by comparing the response in the presence of the antagonist to the response with the agonist alone.

    • Plot the percentage of inhibition as a function of the antagonist concentration to determine the IC50 value.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the NPSR signaling pathway and the experimental workflow for a radioligand binding assay.

NPSR_Signaling_Pathway cluster_membrane Cell Membrane NPSR NPSR Gq Gq NPSR->Gq Activates NPS Neuropeptide S (NPS) NPS->NPSR Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response RTI118 This compound RTI118->NPSR Blocks

Caption: Neuropeptide S Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare NPSR-expressing Cell Membranes start->prepare_membranes setup_assay Set up 96-well Plate: - Buffer - Unlabeled Ligand (e.g., this compound) - Radioligand ([¹²⁵I]-NPS) prepare_membranes->setup_assay add_membranes Add Cell Membranes to Wells setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Filter and Wash to Separate Bound/Free Ligand incubate->filter count Count Radioactivity (Scintillation Counter) filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

References

Comparative Analysis of RTI-118 and Other Neuropeptide S Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive comparative analysis of the novel Neuropeptide S (NPS) receptor antagonist, RTI-118, with other known NPS antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.

The Neuropeptide S (NPS) system has emerged as a promising target for the treatment of various neuropsychiatric disorders, including substance use disorders, anxiety, and wakefulness disturbances. The development of potent and selective antagonists for the NPS receptor (NPSR) is a key area of investigation. This guide focuses on this compound, a small-molecule NPSR antagonist, and compares its pharmacological profile with other antagonists, including the well-characterized SHA-68 and several peptide-based antagonists.

Quantitative Performance Analysis

The following tables summarize the in vitro and in vivo pharmacological data for this compound and other selected NPSR antagonists. This data allows for a direct comparison of their potency and efficacy.

AntagonistTypeIn Vitro Potency (pA2 / pKB)SpeciesAssayReference
This compound Small Molecule~7.0 (pA2)HumanCalcium Mobilization[1]
SHA-68 Small Molecule~8.0 (pA2)HumanCalcium Mobilization[1]
[(t)Bu-d-Gly(5)]NPS Peptide7.17 (pA2) / 7.42 (pKB)Rat / MouseCalcium Mobilization[2]
[D-Cys(tBu)5]NPS Peptide6.44 (pA2) / 6.62 (pKB)MouseCalcium Mobilization[3]
[D-Val5]NPS PeptideNot Reported--[4]

Table 1: In Vitro Potency of NPSR Antagonists. pA2 and pKB are measures of antagonist potency; higher values indicate greater potency.

AntagonistIn Vivo ModelEffective DoseSpeciesEffectReference
This compound Cocaine Self-Administration10-30 mg/kg (i.p.)RatDecreased cocaine intake[5]
This compound Cocaine-Seeking Reinstatement10-20 mg/kg (i.p.)RatAttenuated reinstatement[5]
SHA-68 Cocaine Self-Administration30-50 mg/kg (i.p.)RatDecreased cocaine intake[5]
[(t)Bu-d-Gly(5)]NPS NPS-Induced Hyperlocomotion1-10 nmol (i.c.v.)MouseBlocked hyperlocomotion[2]
[D-Val5]NPS NPS-Induced HyperlocomotionNot specified, but activeMouseBlocked hyperlocomotion[4]

Table 2: In Vivo Efficacy of NPSR Antagonists. This table highlights the effective dose ranges and observed effects in relevant animal models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize NPSR antagonists.

Cocaine Self-Administration and Reinstatement in Rats

This model assesses the reinforcing effects of a drug and the potential of a compound to reduce drug-taking and relapse behavior.

  • Surgery and Catheter Implantation: Rats are surgically implanted with intravenous catheters in the jugular vein to allow for self-administration of cocaine.

  • Self-Administration Training: Animals are placed in operant chambers equipped with two levers. Pressing the "active" lever results in an intravenous infusion of cocaine, often paired with a cue light or tone. The "inactive" lever has no programmed consequences. Training continues until a stable pattern of responding is established.

  • Extinction: Following stable self-administration, lever pressing is extinguished by replacing the cocaine solution with saline and removing the associated cues.

  • Reinstatement: Once responding is extinguished, relapse-like behavior is induced by a "priming" injection of cocaine, presentation of the drug-associated cues, or a stressor (e.g., footshock).

  • Antagonist Testing: The NPSR antagonist (e.g., this compound) or vehicle is administered prior to the reinstatement session to evaluate its ability to block the reinstatement of cocaine-seeking behavior.

NPS-Induced Hyperlocomotion in Mice

This assay is used to assess the in vivo antagonist activity of compounds against the stimulant effects of NPS.

  • Habituation: Mice are individually placed in an open-field arena and allowed to habituate for a period of time (e.g., 30-60 minutes) to establish a baseline level of locomotor activity.

  • Antagonist Pretreatment: The test antagonist (e.g., [(t)Bu-d-Gly(5)]NPS) or vehicle is administered via the intended route (e.g., intraperitoneal or intracerebroventricular injection).

  • NPS Administration: After a set pretreatment time, NPS is administered centrally (e.g., intracerebroventricularly) to induce hyperlocomotion.

  • Locomotor Activity Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using automated activity monitors.

  • Data Analysis: The ability of the antagonist to block the NPS-induced increase in locomotor activity is quantified and compared to the vehicle-treated group.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to NPSR function and experimental design.

NPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) (GPCR) NPS->NPSR Gq Gq NPSR->Gq Gs Gs NPSR->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ERK ERK/MAPK Pathway Ca->ERK PKA->ERK PKC->ERK Cellular_Response Cellular Response (e.g., Neuronal Excitability) ERK->Cellular_Response

Caption: NPS Receptor Signaling Cascade.

Experimental_Workflow_Cocaine_Reinstatement cluster_training Phase 1: Training cluster_extinction Phase 2: Extinction cluster_reinstatement Phase 3: Reinstatement Test Start Start Surgery Jugular Vein Catheterization Start->Surgery Self_Admin Cocaine Self-Administration (Active Lever Press -> Cocaine Infusion + Cue) Surgery->Self_Admin Extinction Extinction Training (Active Lever Press -> Saline Infusion, No Cue) Self_Admin->Extinction Pretreatment Pretreatment (this compound or Vehicle) Extinction->Pretreatment Reinstatement_Trigger Reinstatement Trigger (Cocaine Prime, Cue, or Stress) Pretreatment->Reinstatement_Trigger Test_Session Reinstatement Test Session (Measure Active Lever Presses) Reinstatement_Trigger->Test_Session Analysis Data Analysis (Compare this compound vs. Vehicle) Test_Session->Analysis

Caption: Cocaine Reinstatement Experimental Workflow.

Logical_Relationship_Antagonist_Comparison cluster_properties Pharmacological Properties cluster_antagonists NPSR Antagonists cluster_evaluation Comparative Evaluation In_Vitro In Vitro Potency (Binding Affinity, Functional Antagonism) Comparison Comparative Analysis In_Vitro->Comparison In_Vivo In Vivo Efficacy (Behavioral Models) In_Vivo->Comparison PK Pharmacokinetics (ADME) PK->Comparison Selectivity Receptor Selectivity Selectivity->Comparison RTI118 This compound (Small Molecule) RTI118->Comparison SHA68 SHA-68 (Small Molecule) SHA68->Comparison Peptides Peptide Antagonists ([(t)Bu-d-Gly(5)]NPS, [D-Val5]NPS, etc.) Peptides->Comparison Conclusion Lead Candidate Selection Comparison->Conclusion

Caption: Logical Framework for NPSR Antagonist Comparison.

References

Comparative Analysis of RTI-118 and U-69,593 in Modulating Cocaine's Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two investigational compounds, RTI-118 and U-69,593, and their respective roles in modulating the reinforcing and motivational effects of cocaine. The information presented is intended for researchers, scientists, and drug development professionals engaged in addiction research and the development of novel pharmacotherapies for cocaine use disorder.

Compound Overview and Mechanism of Action

This compound is a potent and selective antagonist of the neuropeptide S (NPS) receptor (NPSR).[1][2] The NPS system is implicated in the regulation of arousal, anxiety, and reward-related behaviors.[3] By blocking the NPSR, this compound is hypothesized to attenuate the rewarding and relapse-precipitating effects of cocaine.

U-69,593 is a potent and selective agonist of the kappa-opioid receptor (KOR).[4] The KOR system is known to play a role in stress, dysphoria, and the negative affective states associated with drug withdrawal. Activation of KORs is generally considered to produce effects that oppose the rewarding effects of drugs of abuse like cocaine.[5]

Quantitative Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and U-69,593 on cocaine-related behaviors.

Table 1: Effects on Cocaine Self-Administration
CompoundSpeciesDoses TestedEffect on Cocaine Self-AdministrationReference
This compound Rat5, 10, 20, 30 mg/kg (i.p.)Dose-dependent decrease in cocaine intake. Selective for cocaine over food self-administration at 10 and 20 mg/kg.[3]Schmoutz et al., 2012[3]
U-69,593 Rat0.32 mg/kg (s.c.)Decreased responding for low doses of cocaine. No effect on responding for high doses of cocaine.[4]Schenk et al., 1999[4]
Table 2: Effects on Reinstatement of Cocaine-Seeking Behavior
CompoundSpeciesDoses TestedReinstatement CueEffect on ReinstatementReference
This compound Rat1, 5, 10, 20 mg/kg (i.p.)Cocaine prime, Cues, Yohimbine (stress)Decreased reinstatement induced by all three stimuli.[3]Schmoutz et al., 2012[3]
U-69,593 Rat0.32 mg/kg (s.c.)Cocaine primeAttenuated cocaine-primed reinstatement.[4][6]Schenk et al., 1999[4], Schenk et al., 2001[6]
Table 3: Effects on Cocaine-Facilitated Intracranial Self-Stimulation (ICSS)
CompoundSpeciesDoses TestedEffect on Cocaine-Facilitated ICSSComparative EfficacyReference
This compound Rat3.2, 10, 32 mg/kg (i.p.)Dose-dependently and completely blocked cocaine-induced facilitation of ICSS.[1]More complete blockade than U-69,593.[1]Bonano et al., 2014[1]
U-69,593 Rat0.25, 0.5 mg/kg (i.p.)Attenuated cocaine-induced facilitation of ICSS, but the blockade was incomplete.[1]Less effective than this compound at blocking cocaine's effects.[1]Bonano et al., 2014[1]

Experimental Protocols

Cocaine Self-Administration

Objective: To assess the reinforcing effects of cocaine and the ability of this compound or U-69,593 to modulate this behavior.

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an intravenous infusion pump.

Procedure:

  • Surgery: Male Wistar or Sprague-Dawley rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.

  • Acquisition: Rats are placed in the operant chambers and trained to press a lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, meaning one press results in one infusion). A stimulus light is often paired with the infusion. The other lever is designated as inactive.

  • Maintenance: Once stable responding is established, rats undergo daily self-administration sessions.

  • Drug Testing: Prior to a self-administration session, rats are pretreated with various doses of this compound, U-69,593, or vehicle. The number of cocaine infusions earned is the primary dependent measure. In some studies, responding for a non-drug reinforcer, such as food pellets, is also assessed to determine the selectivity of the compound's effects.[3]

Reinstatement of Cocaine-Seeking

Objective: To model relapse to drug-seeking behavior and evaluate the efficacy of this compound or U-69,593 in preventing it.

Procedure:

  • Acquisition and Maintenance: As described in the self-administration protocol.

  • Extinction: Following stable self-administration, the cocaine infusions are discontinued. Lever pressing is no longer reinforced, leading to a decrease in responding to baseline levels.

  • Reinstatement Test: Once responding is extinguished, a reinstatement test is conducted. Reinstatement of drug-seeking can be triggered by:

    • Drug-induced: A non-contingent "priming" injection of cocaine.[3]

    • Cue-induced: Presentation of the conditioned stimuli (e.g., light) previously associated with cocaine infusion.[3]

    • Stress-induced: Exposure to a stressor, such as footshock or administration of the anxiogenic drug yohimbine.[3]

  • Drug Testing: Rats are pretreated with this compound, U-69,593, or vehicle before the reinstatement trigger. The number of presses on the previously active lever is measured as an index of drug-seeking.

Intracranial Self-Stimulation (ICSS)

Objective: To measure the effects of drugs on brain reward function.

Apparatus: Operant chambers equipped with a response lever or wheel and a bipolar stimulating electrode.

Procedure:

  • Surgery: Male Sprague-Dawley rats are surgically implanted with a stimulating electrode targeting the medial forebrain bundle.[1][7]

  • Training: Rats are trained to respond (e.g., press a lever) to receive a brief electrical stimulation to their brain.

  • Threshold Determination: The intensity of the electrical stimulation is varied to determine the minimum level (threshold) that sustains responding.

  • Drug Testing: The effects of cocaine, this compound, and U-69,593, alone and in combination, on the ICSS threshold are determined. A decrease in the threshold indicates an enhancement of brain reward function, while an increase suggests a reduction.[1][8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

NPS_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Activates RTI118 This compound RTI118->NPSR Antagonizes Gq Gq NPSR->Gq Gs Gs NPSR->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., increased excitability) Ca2_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response KOR_Signaling cluster_membrane_kor Cell Membrane cluster_intracellular_kor Intracellular Signaling U69593 U-69,593 KOR Kappa-Opioid Receptor (KOR) U69593->KOR Activates Gi_o Gi/o KOR->Gi_o MAPK MAPK Cascade (e.g., p38, JNK) KOR->MAPK AC_inhibition Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibition Ca_channel_inhibition ↓ Ca²⁺ Influx (N-type channels) Gi_o->Ca_channel_inhibition βγ subunit K_channel_activation ↑ K⁺ Efflux (GIRK channels) Gi_o->K_channel_activation βγ subunit cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neuronal_Inhibition Neuronal Inhibition cAMP_decrease->Neuronal_Inhibition Ca_channel_inhibition->Neuronal_Inhibition K_channel_activation->Neuronal_Inhibition Reinstatement_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Test Acquisition Cocaine Self-Administration (Lever press -> Cocaine infusion) Extinction Extinction Training (Lever press -> No consequence) Acquisition->Extinction Stable responding achieved Pretreatment Pretreatment (this compound, U-69,593, or Vehicle) Extinction->Pretreatment Responding extinguished Trigger Reinstatement Trigger (Cocaine prime, Cue, or Stress) Pretreatment->Trigger Measurement Measure Lever Pressing (Index of drug-seeking) Trigger->Measurement

References

Addressing the Efficacy of RTI-118: A Clarification on its Primary Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Initial analysis of the request to compare the efficacy of RTI-118 with other dopamine transporter (DAT) inhibitors has revealed a critical finding: the scientific literature predominantly characterizes this compound not as a direct DAT inhibitor, but as a potent and selective antagonist of the neuropeptide S (NPS) receptor. [1][2][3][4][5] While this compound has been shown to reduce cocaine self-administration and seeking behaviors in preclinical models, these effects are attributed to its modulation of the NPS system, which in turn can influence dopaminergic pathways.[1][5]

This distinction is crucial for researchers, scientists, and drug development professionals. The compound's mechanism of action does not involve direct binding to and inhibition of the dopamine transporter, which is the defining characteristic of DAT inhibitors like cocaine and methylphenidate. Therefore, a direct comparison of this compound's efficacy with DAT inhibitors based on parameters like binding affinity (Ki) and uptake inhibition (IC50) at the dopamine transporter is not applicable.

The Role of the Neuropeptide S System in Modulating Dopamine

The neuropeptide S system is a distinct neurotransmitter system that plays a role in anxiety, arousal, and reward-related behaviors.[5] Research suggests that NPS can stimulate dopaminergic neurotransmission.[6] By antagonizing the NPS receptor, this compound is thought to attenuate the rewarding effects of substances like cocaine, which acts directly on the dopamine transporter.[1][5] This indirect modulation of the dopamine system via the NPS receptor is a novel approach to addiction pharmacotherapy.

The relationship between the NPS system and dopamine signaling can be visualized as follows:

cluster_0 Presynaptic Dopamine Neuron cluster_1 Postsynaptic Neuron cluster_2 NPS System Modulation Dopamine_Release Dopamine Release Synaptic_Dopamine Synaptic_Dopamine Dopamine_Release->Synaptic_Dopamine Increases DAT Dopamine Transporter (DAT) Dopamine_Reuptake Dopamine Reuptake Dopamine_Reuptake->DAT Mediated by Synaptic_Dopamine->Dopamine_Reuptake Cleared by D2R Dopamine Receptors (e.g., D2R) Synaptic_Dopamine->D2R Activates Reward_Signal Reward Signaling D2R->Reward_Signal NPS_Neuron NPS Neuron NPSR NPS Receptor NPS_Neuron->NPSR Releases NPS to activate NPSR->Dopamine_Release Modulates RTI_118 This compound RTI_118->NPSR Blocks DAT_Inhibitors Traditional DAT Inhibitors (e.g., Cocaine, RTI-336) DAT_Inhibitors->DAT Block cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Measurement & Analysis Tissue_Prep Prepare brain tissue homogenates (e.g., striatum) expressing DAT Incubation Incubate tissue, radioligand, and varying concentrations of test compound (e.g., RTI-336) Tissue_Prep->Incubation Radioligand Choose a high-affinity radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-121) Radioligand->Incubation Equilibrium Allow to reach binding equilibrium Incubation->Equilibrium Separation Separate bound from free radioligand (via filtration) Equilibrium->Separation Quantification Quantify radioactivity of bound ligand Separation->Quantification Analysis Plot data and calculate IC₅₀ value Quantification->Analysis

References

RTI-118: A Neuropeptide S Receptor Antagonist, Not a Monoamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Contrary to the premise of validating its specificity as a cocaine analog, extensive research identifies RTI-118 as a potent and selective antagonist of the neuropeptide S receptor (NPSR), with no significant activity at the monoamine transporters targeted by cocaine.[1][2][3][4] This fundamental difference in its mechanism of action makes a direct comparison with monoamine transporter inhibitors such as mazindol, GBR-12909, and nisoxetine scientifically inappropriate for the purpose of validating its specificity at the dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters.

Primary Mechanism of Action

This compound functions by blocking the activity of the neuropeptide S (NPS) system in the brain.[1][3][4] The NPS system is involved in various physiological processes, including arousal, anxiety, and drug-seeking behaviors. By acting as an antagonist at the NPSR, this compound has been shown in preclinical studies to reduce cocaine self-administration and seeking behaviors, suggesting a potential therapeutic role in addiction.[1][4]

Distinction from Cocaine and its Analogs

Cocaine and its analogs, including other compounds from the Research Triangle Institute (RTI) series like RTI-55 and RTI-121, exert their primary effects by binding to and inhibiting the reuptake of monoamine neurotransmitters, particularly dopamine. This blockade of DAT leads to an increase in extracellular dopamine levels in the brain's reward pathways, contributing to the reinforcing and addictive properties of these substances.

This compound does not share this mechanism. Searches for its binding affinity at DAT, SERT, and NET have not yielded any evidence to suggest it is a monoamine transporter ligand. Therefore, a comparison guide validating its "specificity" at these transporters cannot be accurately generated.

The Inappropriateness of a Direct Comparison

A comparison of this compound with monoamine transporter inhibitors would be misleading as they operate through entirely different signaling pathways. While both this compound and drugs like cocaine can influence drug-seeking behavior, they do so via distinct molecular targets.

To illustrate the distinct pathways, a diagram of the neuropeptide S system's role in modulating drug-seeking behavior is provided below, which is the relevant pathway for this compound.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft cluster_3 Pharmacological Intervention NPS Neuron NPS Neuron NPS NPS NPS Neuron->NPS Release NPSR NPSR Effector Systems Effector Systems NPSR->Effector Systems Activates Modulation of\nDrug-Seeking Behavior Modulation of Drug-Seeking Behavior Effector Systems->Modulation of\nDrug-Seeking Behavior NPS->NPSR Binds This compound This compound This compound->NPSR Blocks

References

A Comparative Analysis of RTI-118, RTI-112, and RTI-113 for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the pharmacological and behavioral profiles of three distinct psychoactive compounds.

This guide provides a comprehensive comparison of RTI-118, a neuropeptide S (NPS) receptor antagonist, with two cocaine analogs, RTI-112 and RTI-113, which are potent monoamine transporter inhibitors. The information presented is intended to assist researchers in selecting the appropriate compound for preclinical studies based on their distinct mechanisms of action and behavioral effects.

In Vitro Pharmacological Profile

The primary molecular targets of RTI-112 and RTI-113 are the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. In contrast, this compound acts as a selective antagonist at the neuropeptide S (NPS) receptor. A direct comparison of their potencies at the monoamine transporters is crucial for understanding their distinct pharmacological profiles.

CompoundDopamine Transporter (DAT) IC₅₀ (nM)Norepinephrine Transporter (NET) IC₅₀ (nM)Serotonin Transporter (SERT) IC₅₀ (nM)Neuropeptide S Receptor (NPSR) Kₑ (nM)
RTI-112 1.1[1]0.8[1]1.4[1]Data not available
RTI-113 3.0[1]31[1]229[1]Data not available
This compound Data not availableData not availableData not available109 ± 23

Table 1: In Vitro Potency of RTI-112, RTI-113, and this compound at Primary Molecular Targets. IC₅₀ values represent the concentration of the drug that inhibits 50% of radioligand binding to the respective transporter. Kₑ represents the equilibrium dissociation constant of the antagonist.

Signaling Pathways

The distinct mechanisms of action of these compounds are further elucidated by their downstream signaling pathways. RTI-112 and RTI-113 exert their effects by blocking the reuptake of monoamine neurotransmitters, thereby increasing their synaptic concentrations. This compound, on the other hand, blocks the signaling cascade initiated by the endogenous ligand, neuropeptide S.

cluster_0 Monoamine Transporter Inhibition (RTI-112 & RTI-113) RTI-112 RTI-112 DAT Dopamine Transporter RTI-112->DAT SERT Serotonin Transporter RTI-112->SERT NET Norepinephrine Transporter RTI-112->NET RTI-113 RTI-113 RTI-113->DAT Synaptic_DA Increased Synaptic Dopamine DAT->Synaptic_DA Blocks Reuptake Synaptic_5HT Increased Synaptic Serotonin SERT->Synaptic_5HT Blocks Reuptake Synaptic_NE Increased Synaptic Norepinephrine NET->Synaptic_NE Blocks Reuptake Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_DA->Postsynaptic_Receptors Synaptic_5HT->Postsynaptic_Receptors Synaptic_NE->Postsynaptic_Receptors Behavioral_Effects_Monoamine Stimulant, Reinforcing Effects Postsynaptic_Receptors->Behavioral_Effects_Monoamine

Mechanism of Action for RTI-112 and RTI-113.

cluster_1 Neuropeptide S Receptor Antagonism (this compound) NPS Neuropeptide S NPSR1 NPS Receptor (NPSR1) NPS->NPSR1 Binds & Activates RTI_118 This compound RTI_118->NPSR1 Blocks Gq Gq NPSR1->Gq Gs Gs NPSR1->Gs PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKA Protein Kinase A cAMP->PKA Downstream_Effects Modulation of Neuronal Excitability Ca_release->Downstream_Effects PKA->Downstream_Effects Behavioral_Effects_NPS Anxiolysis, Arousal, Reward Modulation Downstream_Effects->Behavioral_Effects_NPS

Signaling Pathway of the Neuropeptide S Receptor Antagonized by this compound.

Behavioral Pharmacology

The distinct molecular mechanisms of these compounds translate into different behavioral profiles. RTI-112 and RTI-113 exhibit classic psychostimulant effects, while this compound modulates reward-related behaviors through a different neurochemical system.

Locomotor Activity

RTI-112, a non-selective monoamine transporter inhibitor, has been shown to have a slower onset and longer duration of action in locomotor studies compared to faster-acting analogs.[2] In squirrel monkeys, RTI-112 did not produce significant behavioral-stimulant effects.[2] In contrast, the more DAT-selective RTI-113 has been reported to produce locomotor stimulant effects.[3] this compound has been shown to have little effect on spontaneous locomotor activity on its own but can block cocaine-induced hyperlocomotion.

Self-Administration and Reinforcement

Both RTI-112 and RTI-113 can decrease cocaine self-administration in rhesus monkeys.[1] RTI-112 was found to be approximately five times more potent than RTI-113 in this regard.[1] RTI-113 has also been shown to substitute for cocaine in drug discrimination studies and to maintain self-administration behavior, indicating its cocaine-like reinforcing effects.[4][5] this compound has been demonstrated to selectively decrease cocaine self-administration in rats.

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) and various concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. Kᵢ values can then be calculated using the Cheng-Prusoff equation.

start Start prep Prepare Membranes with Expressed Transporters start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Measure Radioactivity with Scintillation Counter filter->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end start Start acclimate Acclimate Animals to Testing Environment start->acclimate administer Administer Test Compound or Vehicle acclimate->administer place Place Animal in Open-Field Arena administer->place record Record Locomotor Activity (e.g., distance, rearing) place->record analyze Analyze Data and Compare Treatment Groups record->analyze end End analyze->end

References

RTI-118: A Comparative Analysis of its Selectivity for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of RTI-118 for the Nociceptin/Orphanin FQ Peptide (NOP) receptor, also known as the Neuropeptide S (NPS) receptor, over other potential molecular targets. The following sections present quantitative data, experimental methodologies, and visual representations of key pathways and workflows to offer a comprehensive assessment of this compound's binding profile.

Executive Summary

This compound is a potent and highly selective antagonist of the NOP/NPS receptor.[1][2] Experimental data demonstrates that this compound exhibits a significant affinity for the NOP receptor with minimal interaction with a range of other G-protein coupled receptors (GPCRs), ion channels, and transporters at concentrations well above its effective dose at the NOP receptor. This high selectivity profile suggests a lower potential for off-target effects, making this compound a valuable tool for investigating the physiological roles of the NOP receptor system and a promising candidate for further therapeutic development.

Quantitative Selectivity Profile of this compound

The selectivity of a compound is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the available quantitative data on the binding affinity and functional activity of this compound at the NOP receptor and a panel of other representative molecular targets.

TargetLigand/AssayThis compound Affinity/ActivitySelectivity Fold (vs. NOP)Reference
Nociceptin/Orphanin FQ Peptide (NOP/NPS) Receptor Antagonist Potency (Ke)109 ± 23 nM-[3]
Representative Gs-protein coupled receptorsAgonist/Antagonist ActivityNo effect up to 10 µM> 100-fold[3]
Representative Gq-protein coupled receptorsAgonist/Antagonist ActivityNo effect up to 10 µM> 100-fold[3]
Representative Gi-protein coupled receptorsAgonist/Antagonist ActivityNo effect up to 10 µM> 100-fold[3]
Representative Ligand-gated ion channelsAgonist/Antagonist ActivityNo effect up to 10 µM> 100-fold[3]
Representative Voltage-gated ion channelsAgonist/Antagonist ActivityNo effect up to 10 µM> 100-fold[3]

Data Interpretation: The data clearly indicates a high degree of selectivity of this compound for the NOP/NPS receptor. With an antagonist potency (Ke) in the nanomolar range for the NOP receptor and a lack of significant activity at other tested targets at concentrations up to 10 µM, this compound demonstrates a selectivity of at least 100-fold.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays for NOP Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NOP receptor (e.g., CHO-K1 cells). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

  • Competitive Binding: A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Calcium Mobilization Assay for NOP Receptor Antagonism

Objective: To determine the functional antagonist potency (Ke) of this compound at the NOP receptor.

Methodology:

  • Cell Culture: Cells stably co-expressing the human NOP receptor and a promiscuous G-protein (e.g., Gα16) are cultured in 96-well plates.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Increasing concentrations of the antagonist (this compound) are added to the wells and incubated for a specific period.

  • Agonist Stimulation: A fixed concentration of a NOP receptor agonist (e.g., Nociceptin) is then added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium mobilization is quantified. The data is fitted to a dose-response curve to determine the IC50 value, from which the antagonist potency (Ke) can be calculated.[3]

Visualizing Key Processes

To further aid in the understanding of the experimental and biological context of this compound's selectivity, the following diagrams have been generated.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Calcium Assay b_prep Membrane Preparation (NOP-expressing cells) b_inc Incubation ([³H]-Ligand + this compound) b_prep->b_inc b_filt Filtration b_inc->b_filt b_count Scintillation Counting b_filt->b_count b_calc Ki Calculation b_count->b_calc f_culture Cell Culture (NOP + Gα16) f_dye Dye Loading (Fluo-4 AM) f_culture->f_dye f_ant Antagonist Addition (this compound) f_dye->f_ant f_ag Agonist Stimulation (Nociceptin) f_ant->f_ag f_fluor Fluorescence Reading f_ag->f_fluor f_calc Ke Calculation f_fluor->f_calc

Caption: Experimental workflow for assessing this compound's binding and functional antagonism at the NOP receptor.

nopsignaling Nociceptin Nociceptin/Orphanin FQ NOPR NOP Receptor Nociceptin->NOPR Binds & Activates Gprotein Gi/o Protein NOPR->Gprotein Activates RTI118 This compound RTI118->NOPR Binds & Blocks AC Adenylyl Cyclase Gprotein->AC Inhibits PLC Phospholipase C Gprotein->PLC Activates MAPK MAPK Pathway Gprotein->MAPK Modulates Ca ↓ Ca²⁺ Channels Gprotein->Ca K ↑ K⁺ Channels Gprotein->K cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: Simplified signaling pathway of the Nociceptin/Orphanin FQ Peptide (NOP) receptor.

Conclusion

References

Independent Analysis of RTI-118's Behavioral Effects on Cocaine Seeking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the behavioral findings of the novel neuropeptide S receptor (NPSR) antagonist, RTI-118, focusing on its effects on cocaine-related behaviors. The primary study by Schmoutz et al. (2012) established the initial findings on this compound's impact on cocaine self-administration and reinstatement. This document compares those findings with a subsequent study by Blough et al. (2014) that investigated the effects of this compound on the rewarding effects of cocaine using intracranial self-stimulation (ICSS). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NPSR antagonists for substance use disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the two studies, providing a side-by-side comparison of this compound's effects in different behavioral paradigms.

Table 1: Effect of this compound on Cocaine Self-Administration (Schmoutz et al., 2012)

This compound Dose (mg/kg, i.p.)Mean Cocaine Infusions (± SEM)% Decrease from Vehicle
Vehicle12.5 (± 1.5)-
59.8 (± 1.2)21.6%
106.2 (± 1.8) *50.4%
203.5 (± 1.1) *72.0%
302.8 (± 0.9) *77.6%
  • Indicates a statistically significant difference from vehicle.

Table 2: Effect of this compound on Cocaine-Primed Reinstatement of Cocaine Seeking (Schmoutz et al., 2012)

Pre-treatmentReinstatement TreatmentMean Active Lever Presses (± SEM)
VehicleVehicle8.2 (± 1.5)
VehicleCocaine (15 mg/kg)25.5 (± 3.2) †
This compound (5 mg/kg)Cocaine (15 mg/kg)15.1 (± 2.8) *
This compound (10 mg/kg)Cocaine (15 mg/kg)10.5 (± 2.1) *
This compound (20 mg/kg)Cocaine (15 mg/kg)7.8 (± 1.9) *
† Indicates a statistically significant difference from Vehicle/Vehicle group.
  • Indicates a statistically significant difference from Vehicle/Cocaine group.

Table 3: Effect of this compound on Cocaine-Induced Facilitation of Intracranial Self-Stimulation (ICSS) (Blough et al., 2014)

This compound Pre-treatment Dose (mg/kg)Cocaine Dose (mg/kg)ICSS Rate (% of Baseline ± SEM)
VehicleVehicle100 (± 5)
Vehicle10165 (± 12) †
3.210140 (± 10)
1010115 (± 8) *
3210102 (± 6) *
† Indicates a statistically significant facilitation of ICSS compared to vehicle.
  • Indicates a statistically significant blockade of cocaine-induced facilitation of ICSS.

Experimental Protocols

Schmoutz et al. (2012): Cocaine Self-Administration and Reinstatement
  • Subjects: Male Wistar rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump for intravenous drug delivery.

  • Procedure:

    • Surgery: Rats were surgically implanted with intravenous catheters in the jugular vein.

    • Acquisition of Self-Administration: Rats were trained to press a lever for infusions of cocaine (0.75 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion was paired with a light and tone cue.

    • Dose-Response Determination: Once stable responding was established, the effects of various doses of this compound (5, 10, 20, and 30 mg/kg, i.p.) on cocaine self-administration were tested.

    • Extinction: Following the self-administration phase, lever pressing was extinguished by replacing cocaine with saline infusions.

    • Reinstatement: Once responding was extinguished, the ability of a cocaine prime (15 mg/kg, i.p.) to reinstate drug-seeking behavior (lever pressing) was assessed following pre-treatment with this compound (5, 10, and 20 mg/kg, i.p.) or vehicle.

Blough et al. (2014): Intracranial Self-Stimulation (ICSS)
  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Operant conditioning chambers with a response lever that, when pressed, delivered electrical stimulation to the brain.

  • Procedure:

    • Surgery: Rats were surgically implanted with a stimulating electrode targeting the medial forebrain bundle.

    • Training: Rats were trained to press a lever to receive electrical brain stimulation. The frequency of the stimulation was varied to determine a baseline rate of responding.

    • Cocaine-Induced Facilitation of ICSS: The ability of cocaine (1.0-10 mg/kg) to increase the rate of responding for brain stimulation (i.e., facilitate ICSS) was established.

    • This compound Pre-treatment: The effects of pre-treating with this compound (3.2, 10, and 32 mg/kg) on cocaine-induced (10 mg/kg) facilitation of ICSS were determined.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects NPSR NPSR Gq Gq NPSR->Gq Gs Gs NPSR->Gs PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Ca²⁺/Calmodulin IP3->CaM ↑ Intracellular Ca²⁺ cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Gene Gene Expression CaM->Gene Neuro Neuronal Excitability CaM->Neuro PKA->Gene PKA->Neuro NPS Neuropeptide S NPS->NPSR Activates RTI118 This compound (Antagonist) RTI118->NPSR Blocks

Caption: Neuropeptide S Receptor (NPSR) Signaling Pathway.

G cluster_Schmoutz Schmoutz et al. (2012) - Cocaine Self-Administration cluster_Blough Blough et al. (2014) - Intracranial Self-Stimulation S_Acq Acquisition of Cocaine Self-Administration S_Test Test this compound on Self-Administration S_Acq->S_Test S_Ext Extinction of Lever Pressing S_Test->S_Ext S_Reins Test this compound on Cocaine-Primed Reinstatement S_Ext->S_Reins B_Train Train for ICSS B_Facil Establish Cocaine-Induced Facilitation of ICSS B_Train->B_Facil B_Block Test this compound on Cocaine-Induced Facilitation B_Facil->B_Block

Caption: Experimental Workflows Comparison.

Discussion

The initial findings by Schmoutz et al. (2012) demonstrated that this compound dose-dependently reduces cocaine self-administration in rats.[1][2] This suggests that antagonizing the NPSR diminishes the reinforcing properties of cocaine. Furthermore, the same study showed that this compound effectively blocks cocaine-seeking behavior reinstated by a cocaine prime, indicating a potential role in preventing relapse.[1][2]

The study by Blough et al. (2014) provides complementary evidence for the anti-addiction potential of this compound.[3][4] While not a direct replication of the self-administration paradigm, their work using ICSS, a model that measures the rewarding effects of stimuli, showed that this compound could block the enhancement of brain stimulation reward produced by cocaine.[3][4] This finding suggests that this compound can attenuate the rewarding effects of cocaine, which is consistent with the reduction in self-administration observed by Schmoutz and colleagues.

Together, these studies, utilizing different behavioral models, point towards the NPSR as a promising target for the development of pharmacotherapies for cocaine use disorder. The consistent findings across both self-administration/reinstatement and ICSS paradigms strengthen the hypothesis that NPSR antagonists like this compound warrant further investigation. While a direct independent replication of the Schmoutz et al. (2012) study under identical conditions was not identified, the work by Blough et al. (2014) provides strong, independent support for the behavioral effects of this compound on cocaine's abuse-related properties.[3][4] Further research, including direct replications and studies in other animal models, would be beneficial to fully elucidate the therapeutic potential of this compound.

References

Statistical Validation of RTI-118 Treatment Effects in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of RTI-118, a novel neuropeptide S receptor (NPSR) antagonist, in models of cocaine use disorder. The data presented is collated from peer-reviewed preclinical studies to support researchers in evaluating its therapeutic potential.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cocaine self-administration and seeking behaviors in rodent models.

Table 1: Effect of this compound on Cocaine Self-Administration in Rats

Treatment GroupDose Range (mg/kg, i.p.)Effect on Cocaine Self-AdministrationComparison to Food-Maintained RespondingStatistical SignificanceReference
This compound5 - 30Dose-dependent and nearly complete eliminationMore potent and efficacious in reducing cocaine self-administrationp < 0.05[1][2]
Vehicle-No significant effect--[1]

Table 2: Effect of this compound on Cocaine-Induced Reinstatement of Drug-Seeking Behavior in Rats

Treatment GroupDose (mg/kg, i.p.)Trigger for ReinstatementEffect on ReinstatementStatistical SignificanceReference
This compound1 - 20Conditioned cues, yohimbine, cocaine primeDecreased reinstatement of extinguished cocaine-seeking behaviorNot specified[3]
Vehicle + Cocaine15Cocaine primeReinstatement of respondingp < 0.05 (compared to Vehicle/Vehicle)[4]
This compound + CocaineNot specifiedCocaine primeAttenuation of reinstatementp < 0.05 (compared to Vehicle/Cocaine)[4]

Table 3: Comparative Efficacy of this compound and U69,593 on Cocaine-Induced Facilitation of Intracranial Self-Stimulation (ICSS) in Rats

Treatment GroupDose Range (mg/kg)Effect on Cocaine-Induced ICSS FacilitationEffect on ICSS When Administered AloneReference
This compound3.2 - 32Dose-dependent and complete blockadeLittle to no effect[1]
U69,593 (kappa opioid agonist)0.25 - 0.5Incomplete blockadeDepressed ICSS[1]

Experimental Protocols

The following methodologies are based on standard preclinical models used to evaluate the efficacy of treatments for cocaine use disorder.

Cocaine Self-Administration and Reinstatement Model

This model assesses the reinforcing effects of a drug and the potential of a compound to reduce drug-taking and relapse behavior.

  • Subjects: Male Wistar rats are typically used.[2][3]

  • Surgery: Rats are surgically implanted with intravenous catheters into the jugular vein to allow for self-administration of cocaine.

  • Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light, and a syringe pump for drug infusion.

  • Training: Rats are trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion).[5] The other lever is inactive. Sessions are typically 2 hours daily.

  • Extinction: Once self-administration behavior is stable, cocaine is replaced with saline, and lever pressing no longer results in a drug infusion, leading to a decrease in responding.

  • Reinstatement: After extinction, responding can be reinstated by presenting drug-associated cues (e.g., stimulus light), a small, non-contingent "priming" dose of cocaine, or a stressor like yohimbine.[2][3]

  • Treatment Administration: this compound or vehicle is administered intraperitoneally (i.p.) before the self-administration or reinstatement sessions to assess its effects.[1]

Intracranial Self-Stimulation (ICSS) Model

The ICSS model is used to measure the effects of drugs on brain reward function.

  • Subjects: Male rats are used in these studies.[1]

  • Surgery: Electrodes are implanted into a brain reward region, such as the medial forebrain bundle.

  • Apparatus: Operant chambers are equipped with a lever that, when pressed, delivers a brief electrical stimulation to the implanted electrode.

  • Procedure: The frequency of the electrical stimulation is varied to determine the threshold at which the animal will work to receive the stimulation. Drugs of abuse, like cocaine, typically lower this threshold, indicating an enhancement of reward.

  • Treatment Protocol: this compound is administered prior to cocaine to determine if it can block the reward-enhancing effects of cocaine (i.e., prevent the lowering of the ICSS threshold).[1]

Mandatory Visualization

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound as a neuropeptide S receptor (NPSR) antagonist.

RTI118_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) (Agonist) NPSR Neuropeptide S Receptor (NPSR) (G-protein coupled receptor) NPS->NPSR Binds and Activates G_protein G-protein NPSR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates Ca2 Intracellular Ca²⁺ G_protein->Ca2 Increases cAMP cAMP AC->cAMP Increases Downstream_Effects Downstream Cellular Effects (e.g., related to reward, arousal) cAMP->Downstream_Effects Ca2->Downstream_Effects RTI_118 This compound (Antagonist) RTI_118->NPSR Blocks Binding

Caption: this compound acts as an antagonist at the NPSR, blocking NPS-mediated signaling.

Experimental Workflow for Preclinical Evaluation of this compound

The diagram below outlines the typical experimental workflow for assessing the efficacy of this compound in a preclinical model of cocaine addiction.

Experimental_Workflow cluster_setup Phase 1: Model Development cluster_testing Phase 2: Treatment Testing cluster_analysis Phase 3: Data Analysis A Animal Habituation & Catheter Implantation B Cocaine Self-Administration Training A->B C Extinction Training B->C D This compound or Vehicle Administration C->D Proceed to Testing E Reinstatement Session (Cue, Drug, or Stress-Induced) D->E F Data Collection (Lever Presses) E->F Data Acquisition G Statistical Analysis (e.g., ANOVA) F->G H Evaluation of this compound Efficacy G->H Conclusion

Caption: Workflow for testing this compound's effect on cocaine-seeking behavior.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of RTI-118

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel handling RTI-118 must adhere to stringent disposal protocols to mitigate environmental hazards and ensure regulatory compliance. This compound, a potent neuropeptide S receptor (NPSR) antagonist, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not merely a procedural formality but a critical step in responsible chemical management.

Core Principles of this compound Disposal

The fundamental principle governing the disposal of this compound is the prevention of environmental release[1]. This substance should never be discarded down the drain or mixed with general waste. All disposal actions must be documented and executed in accordance with institutional and regulatory standards for hazardous chemical waste. Due to its pharmacological activity, it is prudent to handle and dispose of this compound as a controlled substance, which requires a "non-retrievable" state, often necessitating witnessed destruction or the use of a reverse distributor[2][3][4][5].

Quantitative Data Summary

PropertyValueSource
Molecular Weight448.56 g/mol [1]
FormulaC26H32N4O3[1][6]
AppearanceSolid[6]
Solubility10 mM in DMSO[6]
Acute Toxicity, OralCategory 4 (Harmful if swallowed)[1]
Aquatic ToxicityCategory 1 (Very toxic to aquatic life)[1]
Chronic Aquatic ToxicityCategory 1 (Very toxic to aquatic life with long lasting effects)[1]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to be a comprehensive guide; however, it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Conduct all disposal-related activities within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

2. Segregation and Labeling of Waste:

  • Expired, unwanted, or contaminated this compound must be segregated from other laboratory waste streams.

  • Place the material in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • The full chemical composition of the waste, including any solvents.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

    • The date of accumulation.

3. Rendering the Substance Non-Retrievable (as per controlled substance guidelines):

  • Contact your institution's EHS department to determine the approved method for rendering this compound non-retrievable. This is a critical step to prevent potential misuse.

  • Methods may include chemical degradation or incineration through a licensed hazardous waste disposal company. Do not attempt to neutralize or destroy the chemical yourself without explicit guidance and approval from EHS.

  • For any unused or expired pure compound, it is highly recommended to use a reverse distributor or a witnessed destruction process as outlined by regulations for controlled substances[2][3][4][5].

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent pads, must be considered hazardous waste.

  • These items should be collected in the same designated hazardous waste container as the primary this compound waste.

  • Empty containers must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

5. Documentation and Record-Keeping:

  • Maintain a detailed log of all this compound disposal activities. This log should include:

    • The date of disposal.

    • The quantity of this compound disposed of.

    • The method of disposal.

    • The signature of the individual performing the disposal and, if required, a witness.

  • Retain these records in accordance with your institution's policies and any applicable regulations, typically for a minimum of three years[2].

6. Arranging for Waste Pickup:

  • Once the hazardous waste container is ready for disposal, contact your institution's EHS department to schedule a pickup.

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Experimental Workflow for Disposal

RTI118_Disposal_Workflow start Start: Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into Designated Container fume_hood->segregate label_waste Label Container Correctly (Name, Hazards, Date) segregate->label_waste non_retrievable Consult EHS for Non-Retrievable Method (e.g., Reverse Distributor) label_waste->non_retrievable dispose_contaminated Dispose of Contaminated Materials as Hazardous Waste non_retrievable->dispose_contaminated document Document Disposal in Logbook (Date, Quantity, Method, Signature) dispose_contaminated->document contact_ehs Contact EHS for Waste Pickup document->contact_ehs end End: Waste Removed contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

This structured approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and minimizes the impact on the environment. Always prioritize safety and compliance with all applicable regulations.

References

Personal protective equipment for handling RTI-118

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of RTI-118 (CAS No. 847554-50-1), a potent and selective neuropeptide S receptor (NPSR) antagonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is mandatory.

Physicochemical and Hazard Information [1][2]

PropertyValue
CAS Number 847554-50-1
Molecular Formula C₂₆H₃₂N₄O₃
Molecular Weight 448.56 g/mol
Appearance Solid Powder[2]
GHS Classification Acute Toxicity, Oral (Category 4)[1]
Acute Aquatic Toxicity (Category 1)[1]
Chronic Aquatic Toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed.[1]
H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

Required Personal Protective Equipment [1]

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields.Protects eyes from dust, aerosols, and splashes.
Hand Protection Chemical-resistant, impervious gloves.Prevents skin contact and absorption.
Body Protection Impervious clothing or lab coat.Protects against contamination of personal clothing and skin.
Respiratory Suitable respirator.Required to prevent inhalation of fine dust or aerosols, especially when handling the powder form.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound from receipt to use.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area with appropriate exhaust ventilation, such as a certified chemical fume hood.[1]

  • Safety Stations: Ensure an accessible safety shower and eye wash station are operational before beginning work.[1]

  • Workspace: Designate a specific area for handling this compound to prevent cross-contamination. Cover the work surface with absorbent, disposable material.

Step 2: Donning PPE

  • Before entering the designated handling area, don all required PPE as specified in the table above.

Step 3: Weighing and Solution Preparation

  • Handling Powder: Handle the solid form of this compound with extreme care to avoid generating dust.[1] Use appropriate tools (e.g., chemical spatula) for transfers.

  • Solvent: When preparing solutions, slowly add the powder to the solvent to minimize aerosol formation. A common solvent for this compound is DMSO.[2]

  • Prohibition: Do not eat, drink, or smoke in the area where this compound is being handled or stored.[1]

Step 4: Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Hand Washing: Wash hands and any exposed skin thoroughly after removing gloves and other PPE.[1]

Step 5: Storage

  • Container: Keep the container tightly sealed.[1]

  • Temperature: Store the powder form at -20°C and solutions at -80°C.[1]

  • Location: Store in a cool, well-ventilated area away from direct sunlight and incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Plan [1]

IncidentAction
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion If the person is conscious, rinse their mouth with water. Call a POISON CENTER or physician immediately. Do not induce vomiting.
Accidental Spill Evacuate personnel to a safe area. Don full PPE.[1] Prevent dust and aerosol formation. Collect the spillage using appropriate methods (e.g., wet wipe for small spills) and place it in a sealed container for disposal. Avoid release into drains or the environment.[1]

Disposal Plan

Proper disposal is essential to mitigate the high aquatic toxicity of this compound.

  • Waste Collection: All waste materials contaminated with this compound, including disposable PPE, absorbent paper, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: The container must be disposed of through an approved waste disposal plant.[1] Do not dispose of this compound or its containers in regular trash or down the drain.

  • Environmental Precaution: Avoid release to the environment.[1]

Visual Workflow and Pathway Diagrams

The following diagrams illustrate the safe handling workflow and the mechanism of action for this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_vent 1. Verify Fume Hood Operation prep_safety 2. Check Safety Shower & Eyewash prep_vent->prep_safety prep_ppe 3. Don Full PPE (Goggles, Gloves, Coat) prep_safety->prep_ppe handle_weigh 4. Weigh Powder Carefully (No Dust) prep_ppe->handle_weigh handle_dissolve 5. Prepare Solution in Hood handle_weigh->handle_dissolve handle_use 6. Perform Experiment handle_dissolve->handle_use cleanup_decon 7. Decontaminate Workspace & Equipment handle_use->cleanup_decon cleanup_waste 8. Segregate & Seal Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE cleanup_waste->cleanup_ppe cleanup_dispose 11. Transfer Waste to Approved Disposal Plant cleanup_waste->cleanup_dispose cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash G NPS Neuropeptide S (NPS) NPSR NPSR (Receptor) NPS->NPSR Binds & Activates Pathway Cellular Signaling (e.g., Ca²⁺ Mobilization) NPSR->Pathway Initiates RTI118 This compound (Antagonist) RTI118->NPSR Binds & Blocks Block Blocked

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.